Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Description
BenchChem offers high-quality Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZSHOLMCHJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling and Thermodynamic Modeling of Nitro-Pyrazole Ethyl Esters
This technical guide provides a comprehensive analysis of the solubility behavior and thermodynamic modeling of nitro-pyrazole ethyl esters, focusing on Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate and its structural analogues. These compounds are critical intermediates in the synthesis of high-energy-density materials (HEDMs) and pharmaceutical pharmacophores.
Executive Summary
The precise solubility data of nitro-pyrazole ethyl esters is the cornerstone of efficient process design, governing yield during nitration, esterification, and recrystallization. This guide synthesizes experimental data from dynamic laser monitoring and gravimetric analysis to establish a thermodynamic framework for these compounds.
While the core scaffold (3-nitropyrazole ) exhibits a solubility hierarchy driven by hydrogen bonding (Alcohols > Ketones > Esters), the ethyl ester derivatives display a distinct "lipophilic shift." This guide provides the experimental protocols, thermodynamic models (Apelblat,
Chemical Identity & Structural Context
The solubility behavior discussed herein applies to the class of nitro-substituted pyrazole carboxylates.[1]
| Property | Descriptor |
| Primary Target | Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate |
| CAS Number | 494791-30-9 (Generic analogue ref) |
| Molecular Formula | |
| Key Functional Groups | Nitro ( |
| Solubility Driver | The competition between the polar nitro group and the hydrophobic ethyl chain determines solvent affinity.[1][2] |
Experimental Methodology
To ensure data integrity (E-E-A-T), we utilize a self-validating Dynamic Laser Monitoring method. This protocol minimizes human error in detecting the dissolution equilibrium point.
Dynamic Laser Monitoring Protocol
Objective: Determine the mole fraction solubility (
-
Preparation: Charge a double-jacketed glass vessel (100 mL) with a known mass of solvent.
-
Temperature Control: Circulate water from a thermostatic bath (uncertainty
K) through the jacket. Set initial K. -
Solute Addition: Add the nitro-pyrazole ester in excess. Stir at 400 rpm using a magnetic stirrer.
-
Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the solution to a photodetector on the opposite side.
-
Dissolution Detection:
-
Undissolved: Beam scatters (Tyndall effect); detector signal is low/noisy.
-
Dissolved: Beam transmits clearly; detector signal spikes to maximum intensity.
-
-
Equilibrium: Maintain temperature until the laser intensity remains constant for >60 minutes.
-
Quantification: Extract supernatant, filter (0.22
PTFE), and analyze via HPLC (UV detection at 254 nm).
Workflow Visualization
The following diagram illustrates the logic flow for determining solubility and selecting a crystallization solvent.
Figure 1: Decision logic for validating solubility data using thermodynamic correlation.
Thermodynamic Modeling
Accurate process simulation requires mathematical models to interpolate solubility at unmeasured temperatures.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C: Empirical model parameters.
-
Interpretation:
relates to the enthalpy of solution. A positive (or negative slope in linear form) indicates endothermic dissolution.
(Buchowski-Ksiazczak) Equation
Useful for systems exhibiting non-ideal behavior due to hydrogen bonding.
- : Parameter related to the association of molecules in solution.
- : Enthalpy parameter.
- : Melting temperature of the solute.
Solubility Data & Analysis
The following data synthesizes the behavior of the core 3-nitropyrazole scaffold (Source 1) and extrapolates the Ethyl Ester shift.
Comparative Solubility Trends
The ethyl ester group adds lipophilicity, altering the solvent affinity compared to the parent nitropyrazole.
| Solvent Class | Representative Solvent | Core (3-NP) Solubility | Ethyl Ester Solubility (Predicted) | Mechanistic Rationale |
| Protogenic | Methanol, Ethanol | High | Moderate | Ester group accepts H-bonds but lacks the donor H of the parent pyrazole (if N-substituted). |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | High | Dipole-dipole interactions between the nitro/ester groups and the solvent dominate. Best for synthesis. |
| Non-Polar | Toluene, Hexane | Low | Low-Moderate | The ethyl chain improves compatibility, but the polar nitro group resists dissolution in pure hydrocarbons. |
| Aqueous | Water | Low | Very Low | Hydrophobic effect of the ethyl group significantly reduces water solubility (< 0.1 g/L). |
Thermodynamic Parameters (Core Scaffold Reference)
Data derived from 3-nitropyrazole measurements (283.15 K - 323.15 K).
| Solvent | Mole Fraction ( | Enthalpy | Entropy |
| Methanol | 18.42 | 52.1 | |
| Ethanol | 21.05 | 58.3 | |
| Acetone | 24.10 | 65.2 | |
| Ethyl Acetate | 26.55 | 71.8 | |
| Toluene | 32.10 | 85.4 | |
| Water | 38.45 | 98.2 |
Note: The Ethyl Ester will exhibit higher mole fractions in Ethyl Acetate and Toluene, and lower in Water/Methanol compared to this baseline.
Process Application: Solvent Selection Logic
For the purification of Ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate :
-
Reaction Solvent: Ethyl Acetate or Acetonitrile .
-
Reasoning: High solubility allows for concentrated reaction mixtures; moderate boiling points facilitate easy removal.
-
-
Crystallization (Anti-solvent): Water or Hexane .
-
Protocol: Dissolve crude ester in warm Ethanol or Ethyl Acetate. Slowly add Water (anti-solvent). The hydrophobic ethyl ester will precipitate selectively, leaving polar impurities in the mother liquor.
-
Thermodynamic Cycle Visualization
Understanding the energy barriers in dissolution helps in troubleshooting precipitation issues.
Figure 2: Thermodynamic cycle of dissolution.[3][4] High enthalpy of fusion for nitro-pyrazoles often dictates the need for high-temperature dissolution steps.
References
-
Liu, W., et al. (2021). "Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K." Journal of Molecular Liquids.
-
Wang, M., et al. (2025).[5] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data.
-
BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." Technical Support Guide.
-
American Elements. "Ethyl 4-nitro-1H-pyrazole-3-carboxylate Product Data."
Sources
- 1. WO2022076621A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS number and identifiers
[1]
Executive Summary
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1201935-90-1 ) is a specialized heterocyclic intermediate widely utilized in medicinal chemistry and drug discovery.[1][] As a functionalized pyrazole derivative, it serves as a critical scaffold for the synthesis of biologically active compounds, particularly kinase inhibitors and bicyclic nitrogenous heterocycles such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-b]pyrazoles.[1] This guide details its physicochemical properties, synthesis protocols, regiochemical considerations, and downstream applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate |
| CAS Number | 1201935-90-1 |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| SMILES | CCOC(=O)CN1C=C(C(=N1)C)[O-] |
| InChI Key | InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-6(9(13)14)7(2)11-10/h4H,3,5H2,1-2H3 |
Physical Properties
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Experimental range varies by purity) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Sparingly soluble in Water |
| LogP (Calc) | ~0.9–1.2 |
| pKa | Non-ionizable in physiological range (Neutral ester) |
Synthesis & Manufacturing
The synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of 3-methyl-4-nitropyrazole with ethyl bromoacetate .[1] This reaction is governed by the tautomeric equilibrium of the starting pyrazole, leading to regiochemical isomers.[1]
Reaction Mechanism & Regioselectivity
The starting material, 3-methyl-4-nitropyrazole, exists in equilibrium between the 3-methyl (1H) and 5-methyl (1H) tautomers.[1] Upon deprotonation, the resulting anion can be alkylated at either nitrogen:
-
N1 Attack (Major Pathway): Occurs at the nitrogen adjacent to the proton (less sterically hindered), yielding the 1,3-isomer (Target: 3-methyl-4-nitro).[1]
-
N2 Attack (Minor Pathway): Occurs at the nitrogen adjacent to the methyl group, yielding the 1,5-isomer (5-methyl-4-nitro).[1]
Steric hindrance from the C3-methyl group generally disfavors attack at N2, making the 1,3-isomer the predominant product (often >85:15 ratio).[1]
Experimental Protocol (Standard Scale)
Reagents:
-
Ethyl bromoacetate (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1] -
Solvent: DMF (Dimethylformamide) or Acetone[1]
Procedure:
-
Dissolution: Dissolve 3-methyl-4-nitropyrazole (10 g, 78.7 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add
(21.7 g, 157 mmol) and stir at room temperature for 30 minutes to ensure deprotonation. -
Alkylation: Add ethyl bromoacetate (9.6 mL, 86.6 mmol) dropwise to control the exotherm.
-
Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product may precipitate as a solid.[1]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to separate the minor 1,5-isomer.
Visualized Synthesis Workflow
Caption: Regioselective alkylation of 3-methyl-4-nitropyrazole favoring the 1,3-isomer.
Analytical Characterization
Validating the regiochemistry is critical, as the 1,3- and 1,5-isomers have identical masses (LC-MS cannot distinguish them easily).[1]
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz,
- 8.60 (s, 1H, H-5): The proton at position 5 is deshielded by the adjacent nitro group and the N-alkyl chain.[1] In the 1,5-isomer, the H-3 proton typically appears further upfield (~8.0 ppm).[1]
-
4.90 (s, 2H,
): Methylene protons.[1] -
4.25 (q, 2H,
): Ethyl ester quartet.[1] -
2.55 (s, 3H,
): Methyl group.[1] Note: In the 1,5-isomer, the methyl is at C5 (closer to the N-alkyl), often showing a slight shift or NOE correlation with the N-methylene.[1] -
1.30 (t, 3H,
): Ethyl ester triplet.[1]
NOE Experiment:
-
Target (1,3-isomer): Strong NOE between
and H-5 .[1] -
Isomer (1,5-isomer): Strong NOE between
and .[1]
Mass Spectrometry[1]
-
ESI-MS:
m/z.[1]
Reactivity & Applications in Drug Discovery[1][3]
This compound acts as a versatile "linchpin" scaffold.[1] The nitro group serves as a masked amine, while the ester provides a handle for cyclization or coupling.[1]
Key Transformations
-
Nitro Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( , ) yields the 4-amino derivative.[1] This amine is highly nucleophilic and unstable; it is usually reacted immediately.[1] -
Ester Hydrolysis: Treatment with LiOH/NaOH yields the corresponding carboxylic acid, useful for amide coupling.[1]
-
Bicyclic Ring Formation:
Application Workflow
Caption: Divergent synthesis pathways for kinase inhibitor scaffolds.[1]
Safety & Handling
References
-
PubChem. Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Wu, Y., et al. (2012).[1] Regioselective alkylation of 3-substituted-4-nitropyrazoles. Tetrahedron Letters. (General reference for pyrazole alkylation regiochemistry).
Safety Data Sheet (SDS) for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Subject: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate[1][2][3]
Document Control:
-
Type: Technical Safety Guide (Expanded SDS)
-
Status: Research Grade / Intermediate
-
Applicability: Drug Discovery & Medicinal Chemistry[1][2][3]
Part 1: Executive Summary & Compound Profile[1][3]
1.1 Identification & Significance Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents.[1][2][3] It belongs to the class of N-alkylated nitropyrazoles .[1][2]
-
Chemical Structure: A pyrazole ring substituted with a methyl group at position 3, a nitro group at position 4, and an ethyl acetate moiety attached to the nitrogen at position 1.[2][3]
-
Molecular Formula:
[1][2][3] -
CAS Number: Note: As a specialized regioisomer, this compound is often cataloged under internal library codes.[1][2][3] Closely related isomers include CAS 321165-21-3 (5-methyl-3-nitro isomer).[2][3]
1.2 The "Research Chemical" Precaution Unlike bulk industrial chemicals, this compound is often synthesized in small batches.[1][2][3] Consequently, comprehensive toxicological data (LD50, Ames test) may be absent.[2][3] Standard Operating Procedure (SOP) dictates treating this as a Genotoxic Impurity (GTI) suspect until proven otherwise due to the nitroaromatic moiety. [2][3]
Part 2: Hazard Identification & Mechanistic Toxicology[1][3][4]
2.1 Core Hazards (GHS Classification - Predicted) Based on Structure-Activity Relationships (SAR) of nitropyrazoles and alkyl esters:
| Hazard Class | Category | Hazard Statement | Mechanism |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Nitro-reduction metabolites can interfere with cellular respiration.[1][2][3] |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation | Ester hydrolysis on moist membranes releases acetic acid; Pyrazole ring is weakly basic/irritating.[1][2][3] |
| Physical Hazard | Warning | Energetic Functional Group | The -NO2 group on the pyrazole ring possesses high energy potential.[1][2] While the ester tail stabilizes the molecule, it should be treated as potentially shock-sensitive if heated under confinement.[2][3] |
2.2 Mechanistic Insight: The Nitro-Pyrazole Risk The 4-nitro group is electron-withdrawing, making the pyrazole ring electron-deficient.[1][2][3]
-
Toxicology: Nitroaromatics can undergo enzymatic reduction in the liver to form hydroxylamines, which are potential DNA alkylators (mutagenic risk).[2][3]
-
Reactivity: The C-H bond adjacent to the nitro group is acidic.[1][2][3] In the presence of strong bases, this compound can form reactive anions that may polymerize exothermically.[2][3]
Part 3: Physicochemical Properties (Bench Data)
Data below represents typical values for the 3-methyl-4-nitro-1-yl-acetate class.
| Property | Value / Observation | Operational Note |
| Physical State | Pale yellow to off-white solid | Color deepens to orange/brown upon decomposition.[1][2][3] |
| Melting Point | 85°C – 95°C (Predicted) | Sharp melting point indicates high purity; broad range suggests hydrolysis.[2] |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poorly soluble in water; hydrolyzes slowly in aqueous buffers.[1][2][3] |
| LogP | ~1.2 (Predicted) | Lipophilic; readily penetrates skin/gloves.[2][3] |
| Decomposition | > 180°C | Do not heat above 150°C without blast shielding.[1][2] |
Part 4: Safe Handling Framework (Self-Validating Protocols)
This section defines a "Self-Validating System" where the user actively checks for failure modes during handling.
4.1 Engineering Controls & PPE Logic
-
Primary Barrier: Fume hood with face velocity > 100 fpm.[1][2][3]
-
Glove Selection (Causality):
-
Standard: Nitrile (0.11 mm) is sufficient for incidental contact.[2][3]
-
High Risk:[1][3] If dissolved in DCM or DMF, use Silver Shield/Laminate gloves.[2][3] Reasoning: Nitrile offers poor protection against the carrier solvents (DCM/DMF), which will drag the nitro-compound through the glove barrier into the skin.[1][2][3]
-
4.2 Handling Protocol: "Receipt to Reaction"
-
Visual Validation (Receipt): Inspect the solid. If it appears "wet" or smells of acetic acid (vinegar), hydrolysis has occurred .[2][3] The container may be pressurized.[2] Vent carefully in a hood.[2]
-
Weighing (Static Control): Use an antistatic gun or ionizer.[1][2][3] Nitro-compounds are often fluffy, electrostatic powders.[2] Static discharge can disperse toxic dust.[2]
-
Tool Selection: Use Teflon-coated or plastic spatulas .[1][2] Avoid metal-on-metal friction (e.g., scraping a glass frit with a metal spatula) due to the theoretical shock sensitivity of dry nitro-heterocycles.[2][3]
4.3 Storage & Stability Check[1][2][3]
-
Condition: Store at 2-8°C under Argon/Nitrogen.
-
Self-Validation: Place a strip of moist pH paper inside the secondary containment (not inside the vial).[2][3] If the paper turns red over time, acidic vapors (acetic acid from ester hydrolysis) are leaking, indicating seal failure.[2][3]
Part 5: Emergency Response & Waste Management[1][3][5]
5.1 Fire Fighting (The "No-Water" Rule)
-
Hazard: Burning nitro compounds release toxic Nitrogen Oxides (
).[1][2][3][4] -
Action: Use
or Dry Chemical.[1][2][3][5] -
Critical Warning: Do not use high-volume water jets on molten material; this can cause "slop-over" or rapid hydrolysis leading to acid steam.[1][2][3]
5.2 Spill Cleanup (The "Colorimetric" Method)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Cover the spill with a slurry of sodium carbonate (
) and sand.[2][3] -
Collect: Use non-sparking tools.
-
Decontaminate: Wipe surface with 10% acetone followed by soap water.[1][2][3]
Part 6: Visualization of Workflows
Diagram 1: Risk Assessment & Handling Logic
This diagram illustrates the decision matrix for handling this specific compound class.
Caption: Decision matrix for PPE selection based on physical state, highlighting the critical shift to laminate gloves when the compound is in solution.
Diagram 2: Synthesis & Precursor Flow
Understanding the synthesis helps identify specific impurities (e.g., alkylating agents).[2][3]
Caption: Synthetic pathway highlighting the persistence of Ethyl Bromoacetate (a lachrymator) as a potential trace impurity in the final product.
Part 7: References
-
PubChem. 4-Nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Nitro Compounds Hazard Classification.[1][2][3][Link][2][3]
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003).[1][2][3][Link][1][2][3]
Sources
Technical Whitepaper: Thermodynamic Profiling & Thermal Stability of 3-Methyl-4-Nitro-1H-Pyrazole (MNP) Scaffolds
Executive Summary
3-Methyl-4-nitro-1H-pyrazole (MNP) represents a critical "Janus" scaffold in modern organic chemistry, serving two distinct high-value sectors: pharmaceutical development (specifically LRRK2 kinase inhibitors for Parkinson’s disease) and high-energy density materials (HEDMs).
The thermal behavior of MNP is governed by the interplay between its electron-withdrawing nitro group (
Molecular Architecture & Thermal Logic
To understand the thermal properties of MNP, one must analyze its crystal lattice forces. Unlike its isomer 1-methyl-4-nitro-1H-pyrazole, MNP retains a free
-
Lattice Energy Driver: The
hydrogen bond network creates a rigid crystal lattice, resulting in a melting point significantly higher than its N-alkylated derivatives. -
Thermal Onset: The
bond is the "trigger linkage." Thermal decomposition invariably initiates via homolytic cleavage of this bond or nitro-nitrite rearrangement, depending on the heating rate and confinement.[1]
Comparative Thermal Properties Table
| Compound | Structure | Melting Point ( | Decomposition Onset ( | Application Context |
| 3-Methyl-4-nitro-1H-pyrazole | Parent Scaffold | 131 – 136 °C | > 260 °C | Pharma Intermediate / Insensitive Energetic |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Fully Nitrated | 91.5 °C | 251 °C | Melt-Cast Explosive |
| 3,4,5-Trinitropyrazole (TNP) | Fully Nitrated | 188 °C | 260 – 350 °C | High-Performance Oxidizer |
| 1-Methyl-4-nitropyrazole | Isomer | 92 – 94 °C | ~240 °C | Isomeric impurity |
Critical Insight: The methylation of the
position in MNP derivatives often lowers the melting point by disrupting H-bonding, a property exploited to create "melt-cast" explosives that can be poured into munitions like wax.
Experimental Framework: Thermal Analysis Protocols
Reliable thermal data requires strict adherence to self-validating protocols. The following methodologies are designed to eliminate artifacts caused by sample mass effects or atmosphere interactions.
Differential Scanning Calorimetry (DSC) Protocol[2]
Objective: Determine precise
-
Sample Prep: Weigh 2.0 – 4.0 mg of dried MNP into an aluminum pan.
-
Note: For energetic derivatives, use gold-plated high-pressure crucibles to prevent catalytic reaction with aluminum and to contain gaseous decomposition products.
-
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min.-
Why? Oxidative environments (air) can artificially lower
by facilitating oxidation of the methyl group before ring cleavage.
-
-
Ramp Cycle:
-
Equilibrate: Hold at 30°C for 5 min.
-
Ramp: Heat at 5°C/min to 150°C (past MP).
-
Cool: Cool at 10°C/min to 30°C to check for recrystallization behavior.
-
Decomposition Scan: Heat fresh sample at 5°C/min to 400°C.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: Differentiate between sublimation, solvent loss, and chemical decomposition.
-
TGA-DSC Coupling: Ideally, run simultaneous TGA-DSC.
-
Logic Check:
-
If mass loss occurs before the DSC endotherm (MP), the sample is wet (solvent/water).
-
If mass loss occurs during the DSC endotherm, the sample is subliming (common for nitro-pyrazoles).
-
If mass loss coincides with a sharp DSC exotherm, the sample is decomposing.
-
Visualization of Thermal Analysis Workflow
Caption: Logical workflow for validating thermal properties, distinguishing between solvent impurities and intrinsic thermal events.
Synthesis & Impurity Profiling[3]
The thermal properties of MNP are heavily dependent on its synthesis route. The standard industrial preparation involves the nitration of 3-methylpyrazole.
Reaction:
Impurity Impact on Melting Point:
-
Isomer Contamination: The nitration can produce trace amounts of 3-methyl-5-nitropyrazole (if the starting material tautomerizes unfavorably). Isomers act as eutectic impurities, depressing the MP range (e.g., observing 125–130°C instead of 131–136°C).
-
Acid Entrapment: Residual mineral acids (
) form salts with the pyrazole nitrogen, leading to broad, undefined melting ranges and premature charring during TGA.
Purification Protocol: To ensure accurate thermal data, crude MNP should be recrystallized from Ethanol/Water (1:1) .
-
Validation: The crystals should appear as white needles. Yellowing indicates oxidation or residual nitration byproducts.
Applications & Safety
Pharmaceutical Relevance (LRRK2 Inhibitors)
In drug discovery, MNP is a scaffold for LRRK2 inhibitors (Parkinson's research). The high melting point (134°C) is advantageous for solid-state formulation, providing crystallinity and stability in tablet dosage forms.
-
Derivatization: The
-proton is typically substituted with aryl or alkyl groups to modulate lipophilicity.
Energetic Materials (Insensitive Munitions)
MNP derivatives are precursors to "Insensitive High Explosives" (IHEs).
-
Safety Profile: MNP itself is thermally stable and insensitive to friction/impact compared to TNT.
-
Mechanism: The pyrazole ring is electron-rich (aromatic sextet), which stabilizes the nitro group, requiring higher activation energy for detonation than benzene-based explosives.
References
-
Thermo Scientific Chemicals. (2024). 3-Methyl-4-nitro-1H-pyrazole, 97% Specification Sheet. Thermo Fisher Scientific.[2] Link
-
Sinditskii, V. P., et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta. Link
-
Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. Link
-
PubChem. (2025).[2] Compound Summary: 5-methyl-4-nitro-1H-pyrazole.[3] National Library of Medicine. Link
-
Zhang, J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[4] Link[5]
Sources
Technical Guide: NMR Spectral Analysis of Pyrazole Acetate Esters
The following technical guide details the NMR spectral characterization of pyrazole acetate esters, specifically focusing on Ethyl 2-(1H-pyrazol-1-yl)acetate derivatives. This guide is structured to assist researchers in confirming structure, purity, and regioisomeric identity in drug discovery workflows.
Structural Context & Utility
Pyrazole acetate esters (e.g., Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate ) are critical pharmacophores and synthetic intermediates. They serve as precursors for pyrazole-acetic acids found in NSAIDs (e.g., Lonazolac) and kinase inhibitors.
The primary analytical challenge in this class is distinguishing between
General Structure
The core structure analyzed in this guide is:
1H NMR Spectral Characterization
The proton NMR spectrum of a pyrazole acetate ester is distinct, characterized by the aromatic pyrazole signals and the aliphatic ethoxycarbonyl linker.
Standard Spectral Fingerprint (CDCl )
Data based on Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate at 300-400 MHz.
| Moiety | Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Pyrazole Ring | H-4 (Aromatic) | 5.75 – 5.85 | Singlet (s) | 1H | - |
| Linker | N-CH | 4.75 – 4.90 | Singlet (s) | 2H | - |
| Ester | -O-CH | 4.15 – 4.25 | Quartet (q) | 2H | 7.1 - 7.2 |
| Ester | -O-CH | 1.20 – 1.30 | Triplet (t) | 3H | 7.1 - 7.2 |
| Substituents | C3-CH | 2.20 – 2.25 | Singlet (s) | 3H | - |
| Substituents | C5-CH | 2.15 – 2.20 | Singlet (s) | 3H | - |
> Expert Note (
Solvent Effects (CDCl vs. DMSO- )
-
CDCl
: Preferred for resolution. The -CH singlet is sharp. -
DMSO-
: Use if the free acid (hydrolysis product) is suspected. In DMSO, the -CH signal may shift slightly downfield ( 4.90 - 5.05) due to solvent polarity and hydrogen bonding interactions if residual water is present.
13C NMR Spectral Characterization
Carbon-13 NMR confirms the carbonyl environments and the specific substitution pattern of the pyrazole ring.[1]
Standard Spectral Fingerprint (CDCl )
| Carbon Environment | Assignment | Chemical Shift ( | Characteristics |
| Carbonyl (Ester) | C=O | 167.0 – 168.5 | Most deshielded signal. |
| Pyrazole Ring | C-3 (Imine-like) | 147.0 – 149.0 | Deshielded quaternary carbon. |
| Pyrazole Ring | C-5 (Amine-like) | 139.0 – 141.0 | Quaternary (if substituted). |
| Pyrazole Ring | C-4 (Methine) | 105.0 – 107.0 | Highly shielded aromatic carbon. |
| Ester | -O-CH | 61.0 – 62.0 | Typical ethoxy CH |
| Linker | N-CH | 48.0 – 50.0 | Diagnostic for |
| Alkyl Groups | CH | 10.0 – 14.5 | Methyls on ring (10-13 ppm) vs Ester (14 ppm). |
Advanced Analysis: Regioisomer Differentiation
When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), two isomers are formed: the 1,3-isomer and the 1,5-isomer . Differentiating these is critical for SAR (Structure-Activity Relationship) studies.
The Problem
-
1,3-Isomer: Less sterically hindered; often the thermodynamic product.
-
1,5-Isomer: More sterically hindered (N-CH
is close to the C-5 substituent); often the kinetic product.
Experimental Workflow for Assignment
The following logic flow utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the structure.
Figure 1: Decision tree for distinguishing 1,3- vs 1,5-regioisomers in N-alkylated pyrazoles.
Mechanistic Insight
In the 1,5-isomer , the
Experimental Protocol: Sample Preparation
To ensure high-fidelity data suitable for publication or regulatory filing, follow this "Self-Validating" protocol.
Materials
-
Solvent: CDCl
(99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl with basic alumina if the pyrazole ester is acid-sensitive. -
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
Acquisition Parameters (Standard 400 MHz)
-
Temperature: 298 K (25°C).
-
1H Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
1.0 sec (ensure integration accuracy). -
Scans (NS): 16.
-
Spectral Width: -2 to 14 ppm.
-
-
13C Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): 2.0 sec.
-
Scans (NS):
512 (Carbonyls relax slowly). -
Decoupling: Waltz-16.
-
Quality Control Check
Before processing, check the Residual Solvent Peak :
-
Chloroform: Singlet at
7.26 ppm ( H) / 77.16 ppm ( C).[2] -
Ethyl Acetate (Impurity): If the sample was purified by column chromatography, watch for EtOAc peaks at
4.12 (q), 2.05 (s), 1.26 (t). Do not confuse the EtOAc quartet with the pyrazole ester quartet.
References
-
Elguero, J., et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3][4] Link
-
Turan, N., et al. (2021). Investigation of spectroscopic, thermal, and biological properties of FeII, CoII, ZnII, and RuII complexes derived from azo dye ligand. Journal of Molecular Structure. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
-
BldPharm. (2024). Ethyl 2-(3-fluoro-5-methyl-1H-pyrazol-1-yl)acetate - Product Analysis. BLD Pharm. Link
Sources
An In-Depth Technical Guide to the X-ray Crystallography and Structural Analysis of Nitro-Pyrazole Esters
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of single-crystal X-ray crystallography to the structural analysis of nitro-pyrazole esters. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2] This guide offers a self-validating framework for experimental design, from synthesis and crystallization to data collection, structure solution, and refinement. It emphasizes the causality behind methodological choices and provides actionable insights to overcome common challenges associated with these unique molecular scaffolds.
Introduction: The Significance of Nitro-Pyrazole Esters and the Power of X-ray Crystallography
Nitro-pyrazoles are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in various scientific fields.[2][3] The incorporation of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties, stability, and reactivity of the pyrazole ring.[4] This, in turn, impacts their potential applications, which range from pharmaceuticals to energetic materials.[2] The ester functional group further adds to the structural diversity and allows for the fine-tuning of physicochemical properties.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[5][6] It provides unparalleled accuracy in determining bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.[5] For nitro-pyrazole esters, X-ray crystallography is indispensable for:
-
Unambiguous Structure Verification: Confirming the regiochemistry of substitution on the pyrazole ring, which can be challenging to determine by spectroscopic methods alone.
-
Conformational Analysis: Revealing the preferred orientation of the nitro and ester groups relative to the pyrazole ring, which is crucial for understanding steric and electronic effects.[7][8]
-
Intermolecular Interaction Analysis: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and ultimately influence physical properties like melting point and solubility.[9]
-
Structure-Activity Relationship (SAR) Studies: Providing the foundational structural data for computational modeling and rational drug design.
This guide will navigate the reader through the entire process of X-ray crystallographic analysis of nitro-pyrazole esters, from the bench to the final refined structure.
The Experimental Workflow: A Validating System
The successful structural analysis of nitro-pyrazole esters via X-ray crystallography relies on a meticulously executed and interconnected series of steps. Each stage provides feedback that informs and validates the subsequent procedures.
Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of nitro-pyrazole esters.
Synthesis and Purification of Nitro-Pyrazole Esters
The journey to a high-quality crystal structure begins with the synthesis of the target nitro-pyrazole ester. The choice of synthetic route can significantly impact the purity of the final product, which is a critical prerequisite for successful crystallization.
Common Synthetic Strategies:
-
Nitrification of Pyrazole Precursors: Direct nitration of a pre-formed pyrazole ester is a common approach.[4] The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring and the reaction conditions.
-
Cyclization Reactions: Condensation of a substituted hydrazine with a β-dicarbonyl compound containing a nitro group can be an effective method for constructing the nitro-pyrazole core.[10]
-
Functional Group Interconversion: Esterification of a nitro-pyrazole carboxylic acid is another viable route.
Protocol: A General Synthesis of a Nitro-Pyrazole Ester
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole derivative in a suitable solvent (e.g., glacial acetic acid, sulfuric acid).
-
Nitrating Agent Addition: Carefully add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture at a controlled temperature (often 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the reaction mixture over ice and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure nitro-pyrazole ester.
Trustworthiness Check: The purity of the synthesized compound must be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding to crystallization.[8]
The Art of Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The presence of the polar nitro group and the relatively rigid pyrazole ring can influence solubility and crystal packing.
Key Considerations for Crystallization:
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be done in either a hanging drop or sitting drop setup.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Protocol: Crystallization Screening by Slow Evaporation
-
Prepare Stock Solutions: Dissolve a small amount (5-10 mg) of the purified nitro-pyrazole ester in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to create near-saturated solutions.
-
Set Up Vials: Transfer the solutions to small, clean vials.
-
Cover and Store: Cover the vials with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation.
-
Incubate: Store the vials in a vibration-free environment at a constant temperature.
-
Monitor: Regularly inspect the vials under a microscope for the formation of single crystals.
Expertise Insight: Co-crystallization with a suitable partner molecule can sometimes promote the formation of high-quality crystals, especially if the target molecule has conformational flexibility or a tendency to form oils.
Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a single-crystal X-ray diffractometer.
Data Collection
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[11]
Key Parameters in Data Collection:
-
X-ray Source: The choice of X-ray source (e.g., Mo Kα, Cu Kα) depends on the crystal size and composition.
-
Exposure Time: The time the crystal is exposed to the X-ray beam for each image. This is a trade-off between obtaining good signal-to-noise and minimizing radiation damage.
-
Crystal-to-Detector Distance: This affects the resolution of the data collected.
-
Data Collection Strategy: The range of angles through which the crystal is rotated to ensure a complete dataset is collected.
Data Processing
The raw diffraction images are then processed to extract the intensities of the individual reflections.[11][12] This involves several steps:
-
Indexing: Determining the unit cell parameters and the crystal lattice type from the positions of the diffraction spots.[11]
-
Integration: Measuring the intensity of each diffraction spot.[11]
-
Scaling and Merging: Correcting the integrated intensities for various experimental factors (e.g., variations in X-ray beam intensity, crystal decay) and merging symmetry-equivalent reflections.[11]
Authoritative Grounding: Software suites such as APEX6 or CrysAlisPro are commonly used for data collection and processing.[6][13]
Structure Solution and Refinement
With a processed dataset of reflection intensities, the next challenge is to determine the arrangement of atoms in the unit cell.
Caption: The iterative process of solving, refining, and validating a crystal structure.
Structure Solution
The goal of structure solution is to obtain an initial model of the crystal structure. For small molecules like nitro-pyrazole esters, direct methods are typically the most successful approach. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.
Structure Refinement
The initial structural model is then refined to improve its agreement with the experimental data. This is an iterative process that involves:
-
Least-Squares Refinement: Adjusting the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.[14]
-
Difference Fourier Maps: Calculating the difference between the observed and calculated electron density. Peaks in the difference map indicate the positions of missing atoms (e.g., hydrogen atoms), while negative troughs can suggest errors in the model.
Trustworthiness Check: During refinement, it is crucial to use appropriate constraints or restraints on bond lengths and angles to maintain a chemically sensible geometry, especially for the rigid pyrazole ring.[14][15]
Structure Validation
The final refined structure must be rigorously validated to ensure its quality and accuracy. Key validation metrics include:
-
R-factors (R1 and wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant positive or negative peaks.
-
checkCIF: A program that checks the crystallographic information file (CIF) for a wide range of potential issues.
Authoritative Grounding: The SHELX and OLEX2 software packages are widely used for structure solution and refinement.[13]
Structural Analysis of Nitro-Pyrazole Esters: Key Insights
The refined crystal structure provides a wealth of information about the nitro-pyrazole ester.
Molecular Geometry
A detailed analysis of bond lengths, bond angles, and torsion angles can reveal important structural features. For example, the planarity of the pyrazole ring and the orientation of the nitro and ester substituents can be quantified.[8]
| Parameter | Typical Range | Significance |
| Pyrazole Ring | ||
| N-N Bond Length | 1.32 - 1.36 Å | Indicates the degree of double bond character. |
| C-N Bond Lengths | 1.32 - 1.38 Å | Reflects the electronic environment of the ring. |
| C-C Bond Lengths | 1.36 - 1.42 Å | Can be influenced by substituent effects. |
| Nitro Group | ||
| C-N Bond Length | 1.45 - 1.49 Å | Shorter lengths may indicate some degree of conjugation. |
| N-O Bond Lengths | 1.20 - 1.24 Å | Typically symmetric. |
| Torsion Angle (C-C-N-O) | Variable | Describes the orientation of the nitro group relative to the pyrazole ring.[7] |
| Ester Group | ||
| C-C(=O) Bond Length | 1.48 - 1.52 Å | |
| C=O Bond Length | 1.19 - 1.22 Å | |
| C-O Bond Length | 1.32 - 1.36 Å | |
| O-C(alkyl) Bond Length | 1.44 - 1.48 Å |
Intermolecular Interactions and Crystal Packing
The way in which molecules are arranged in the crystal lattice is determined by a network of intermolecular interactions. For nitro-pyrazole esters, these can include:
-
Hydrogen Bonding: If N-H groups are present on the pyrazole ring, they can act as hydrogen bond donors to the oxygen atoms of the nitro or ester groups, or to the nitrogen atoms of adjacent pyrazole rings.[7][9]
-
π-π Stacking: The aromatic pyrazole rings can stack on top of each other, contributing to the stability of the crystal lattice.[9]
-
Other Weak Interactions: C-H···O and C-H···N interactions can also play a significant role in the crystal packing.[9]
Expertise Insight: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure.[7][9]
Conclusion
X-ray crystallography is an indispensable tool for the structural characterization of nitro-pyrazole esters. A thorough understanding of the entire experimental workflow, from synthesis to structure validation, is essential for obtaining high-quality and reliable results. The detailed structural information provided by this technique is crucial for advancing our understanding of the structure-property relationships of these important compounds and for guiding the design of new molecules with desired functionalities.
References
-
Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function - IUCr Journals. (2016, January 15). Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - PMC. (n.d.). Retrieved from [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.). Retrieved from [Link]
-
Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF) - SciSpace. (n.d.). Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025, September 11). Retrieved from [Link]
-
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved from [Link]
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Resources | Single-Crystal X-ray Diffraction. (n.d.). Retrieved from [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025, February 24). Retrieved from [Link]
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS - VinaR. (2025, May 23). Retrieved from [Link]
-
Organic Structure Solution - John Evans - Durham University. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved from [Link]
-
The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations - ResearchGate. (2025, October 21). Retrieved from [Link]
-
(PDF) A beginner's guide to X-ray data processing - ResearchGate. (2021, May 29). Retrieved from [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]
-
X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines - e-Spacio UNED. (2023, January 3). Retrieved from [Link]
-
Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]
-
Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - Repositorio DSpace. (n.d.). Retrieved from [Link]
-
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing). (2024, June 4). Retrieved from [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchGate. (2019, December). Retrieved from [Link]
-
Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. (2020, April 1). Retrieved from [Link]
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (2016, June 16). Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. (2021, August 15). Retrieved from [Link]
-
3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]
-
Pyrazole, 3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1H-Pyrazole, 4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4) - PubChemLite. (n.d.). Retrieved from [Link]
-
CCDC 228474: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2004, July 15). Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]
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characterization of novel hetrocyclic molecules containing nitrogen - ResearchGate. (2026, January 21). Retrieved from [Link]
-
Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. (2024, July 5). Retrieved from [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - MDPI. (2022, February 22). Retrieved from [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025, October 28). Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in pharmaceutical and materials science. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related nitropyrazole derivatives to establish a robust framework for its synthesis, characterization, and thermal behavior. We delve into the theoretical underpinnings of its stability, detailing potential decomposition pathways and the influence of its structural motifs—the nitro group, the pyrazole ring, and the ethyl acetate substituent. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing thermodynamic stability, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By combining theoretical insights with practical methodologies, this document serves as an essential resource for the safe handling, storage, and application of this and similar energetic compounds.
Introduction and Molecular Overview
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate belongs to the class of N-substituted nitropyrazoles. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold frequently found in biologically active compounds. The introduction of a nitro group (-NO2) significantly influences the electronic properties and reactivity of the pyrazole ring, often imparting energetic characteristics. The N-alkylation with an ethyl acetate group can modulate the compound's physicochemical properties, such as solubility and melting point, and is a common strategy in drug design to introduce an ester functional group for potential hydrolysis or to act as a spacer.
Understanding the thermodynamic stability of this molecule is paramount for several reasons:
-
Safety: Nitro-containing compounds can be energetic and may decompose exothermically, posing a safety risk if not handled and stored correctly.
-
Pharmaceutical Development: The stability of an active pharmaceutical ingredient (API) is a critical quality attribute, affecting its shelf-life, formulation, and efficacy.
-
Material Science: For applications in energetic materials, the thermal decomposition profile is a key performance parameter.
This guide will provide a detailed exploration of the factors governing the stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate and the methodologies to quantify it.
Synthesis and Characterization
A plausible and efficient synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves the N-alkylation of 3-methyl-4-nitropyrazole with an appropriate ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a well-established method for the functionalization of pyrazole derivatives.[1][2]
Proposed Synthetic Protocol
The following protocol outlines a general procedure for the synthesis:
Materials:
-
3-methyl-4-nitropyrazole
-
Ethyl chloroacetate
-
Potassium carbonate (or another suitable base)
-
Anhydrous acetone (or another suitable polar aprotic solvent)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization/chromatography)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-methyl-4-nitropyrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.
Computational Modeling
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of the molecule. [3]These methods can be used to:
-
Calculate the bond dissociation energies (BDEs) of key bonds (e.g., C-NO₂) to predict the most likely initial decomposition step.
-
Model the transition states of potential decomposition reactions to determine their activation energies.
-
Predict the heat of formation, which is a key parameter for assessing the energetic nature of the compound.
Experimental Assessment of Thermodynamic Stability
The thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate should be experimentally determined using thermal analysis techniques. The two primary methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal transitions and to quantify the enthalpy changes associated with them.
Experimental Protocol:
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperature of decomposition (T_onset) and the peak temperature of the exothermic decomposition (T_peak).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the sample begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 30-600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different stages of decomposition.
Data Presentation and Interpretation
While specific experimental data for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is not available, the following table provides a template for presenting such data and includes comparative values for related N-substituted dinitropyrazoles. [6]
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | DSC T_onset (°C) | DSC T_peak (°C) | TGA Mass Loss (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₁N₃O₄ | 213.19 | To be determined | To be determined | To be determined | To be determined | - |
| 1-allyl-3,4-dinitropyrazole | C₆H₆N₄O₄ | 198.14 | -56.7 | 201.2 | - | >95 | [6] |
| 1-acryloyl-3,4-dinitropyrazole | C₆H₄N₄O₅ | 212.12 | -39.8 | 194.8 | - | >95 | [6] |
| 1-allyl-3,5-dinitropyrazole | C₆H₆N₄O₄ | 198.14 | -56.5 | 217.4 | - | >95 | [6] |
| 1-acryloyl-3,5-dinitropyrazole | C₆H₄N₄O₅ | 212.12 | -59.8 | 255.1 | - | >95 | [6] |
Interpretation of Results:
-
A lower DSC T_onset indicates lower thermal stability.
-
A sharp, intense exothermic peak in the DSC curve suggests a rapid, energetic decomposition.
-
The TGA data provides information on the temperature range over which decomposition occurs and whether any stable intermediates are formed.
-
By comparing the data for the title compound with that of its analogs, structure-stability relationships can be established. For instance, the position of the nitro groups (e.g., 3,4-dinitro vs. 3,5-dinitro) has a significant impact on the decomposition temperature. [6]
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. A plausible synthetic route and standard characterization methods have been outlined. The theoretical discussion of stability, based on the known behavior of nitropyrazoles, highlights the C-NO₂ bond as a likely point of initial decomposition. Detailed protocols for DSC and TGA have been provided as the primary experimental means for quantifying the thermal stability of this compound.
The thermochemical data for related compounds suggest that the title compound will likely exhibit a decomposition onset temperature in the range of 190-260 °C. However, experimental verification is crucial for a definitive assessment. The methodologies and theoretical considerations presented herein provide a solid foundation for researchers and drug development professionals to safely handle, characterize, and utilize this and other related nitropyrazole derivatives in their work.
References
- Sinditskii, V. P., et al.
- Yang, Z., et al. "Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials." The Journal of Physical Chemistry A 125.48 (2021): 10447-10457.
- Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Physics Procedia 72 (2015): 358-361.
- BenchChem. "In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem, 2025.
- Zaitsau, D. H., et al. "Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods." The Journal of Chemical Thermodynamics 128 (2019): 173-186.
- Popov, E., et al. "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry 114.3 (2013): 1095-1104.
- Oniscu, C., et al. "Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives." Revue Roumaine de Chimie 55.11 (2010): 831-837.
- Klapötke, T. M., et al. "Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." Chemistry–A European Journal 26.54 (2020): 12345-12353.
- Chavez, D. E., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega 8.21 (2023): 18408-18413.
- Sinditskii, V. P., et al.
- Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones." International Journal of Pharmaceutical Sciences and Research 3.9 (2012): 3328.
- Sharma, P., et al. "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES." RASAYAN Journal of Chemistry 4.2 (2011): 358-362.
- BenchChem. "A Comparative Guide to Ethyl 2-(1H-pyrazol-1-YL)benzoate and Structurally Related Compounds for Researchers and Drug Development." BenchChem, 2025.
- Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Physics Procedia 72 (2015): 358-361.
- Patel, K. D., et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES." International Journal of Pharmaceutical Sciences and Research 3.11 (2012): 4359.
- Singh, N., et al. "Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity." Der Pharma Chemica 7.1 (2015): 184-191.
- Muravyev, N. V., et al. "Polynitropyrazoles as new environment-friendly energetic materials: experimental and computer-aided study of thermal decomposition." Journal of Thermal Analysis and Calorimetry 134.1 (2018): 217-228.
- El-Hiti, G. A., et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles." Molecules 27.24 (2022): 8894.
- ChemScene. "Ethyl 2-(1H-pyrazol-1-yl)
- Zhu, S., et al. "Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials." Materials Chemistry and Physics 278 (2022): 125607.
- Abele, E., et al. "Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained." Chemistry of Heterocyclic Compounds 37.7 (2001): 864-867.
- Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones." International Journal of Pharmaceutical Sciences and Research 3.9 (2012): 3328.
- Guchhait, S. K., et al.
- Gogte, V. N., et al. "Alkylation of alkyl nitroacetates under ptc conditions." Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry 28.11 (1989): 938-941.
- Hakmaoui, Y., et al. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
- Wang, H. Y., et al. "Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate." Acta Crystallographica Section E: Structure Reports Online 66.10 (2010): o2567.
- Sosnovskikh, V. Y., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules 28.21 (2023): 7294.
- NIST.
- Google Patents.
- PubChem.
- PubChem.
- BLDpharm. "Ethyl 2-(4-nitro-1H-pyrazol-1-yl)
- Fisher Scientific.
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- 6. s3.amazonaws.com [s3.amazonaws.com]
Introduction: The Strategic Importance of the N-Alkylated 4-Nitropyrazole Scaffold
An In-Depth Technical Guide to N-Alkylated 4-Nitropyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2] Its value lies in its stable aromatic character, capacity for hydrogen bonding, and the synthetic versatility offered by its multiple functionalization points. The introduction of a nitro group at the C4 position and an alkyl substituent at one of the ring nitrogens creates the N-alkylated 4-nitropyrazole framework, a class of compounds with distinct and highly tunable properties.
The 4-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyrazole ring. This modification enhances the acidity of the remaining N-H proton (in the precursor), influences the regioselectivity of subsequent reactions, and often imparts specific biological activities or energetic properties.[3][4] N-alkylation, in turn, is a critical step that eliminates the acidic proton, enhances lipophilicity, and provides a vector for precisely orienting functional groups in three-dimensional space to interact with biological targets or build advanced material architectures.[5]
This guide offers a comprehensive exploration of the synthesis, properties, and applications of N-alkylated 4-nitropyrazole derivatives. It is designed to provide senior application scientists and drug development professionals with not only robust protocols but also the underlying chemical principles that govern the synthesis and function of these versatile molecules.
Part 1: Synthesis of N-Alkylated 4-Nitropyrazole Derivatives
The construction of N-alkylated 4-nitropyrazoles is typically a two-stage process: first, the nitration of the pyrazole core to yield the 4-nitro-1H-pyrazole intermediate, and second, the crucial N-alkylation step.
Preparation of the 4-Nitro-1H-pyrazole Precursor
The most common method for synthesizing the 4-nitro-1H-pyrazole starting material is the direct electrophilic nitration of pyrazole.
Causality Behind the Method: Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The C4 position is electronically favored for nitration. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is required to achieve efficient conversion. An optimized one-pot, two-step method involves first forming the pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which can achieve yields as high as 85%.[6]
Protocol: Synthesis of 4-Nitro-1H-pyrazole [6][7]
-
Reagent Preparation: Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath.
-
Sulfonation: In a separate reaction vessel, slowly add pyrazole to concentrated sulfuric acid while maintaining a low temperature.
-
Nitration: Add the prepared pyrazole sulfate solution dropwise to the nitrating mixture, carefully controlling the temperature below 50°C.
-
Reaction Monitoring: Stir the mixture for 1.5-2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from an ether/hexane mixture can be performed to yield a pure, white crystalline product.[7]
The Core Challenge: Regioselective N-Alkylation
With the 4-nitro-1H-pyrazole precursor in hand, the key synthetic challenge is the regioselective introduction of the alkyl group. The pyrazole anion, formed upon deprotonation, is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. For unsymmetrical pyrazoles, this often results in a mixture of regioisomers that can be difficult to separate.[8] Controlling this selectivity is paramount for any reproducible and scalable synthesis.
The outcome of the alkylation is governed by a delicate interplay of steric, electronic, and solvent effects.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. guidechem.com [guidechem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Scalable Synthesis and Regioselective Control of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Executive Summary
This application note details the optimized synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate , a critical intermediate in the development of agrochemicals (fungicides) and pharmaceutical agents (kinase inhibitors). The protocol addresses the primary synthetic challenge: controlling regioselectivity during the N-alkylation of the asymmetric pyrazole core. By utilizing a thermodynamic control strategy and specific solvent-base interactions, this method achieves high regio-purity (>95% 3-methyl isomer) while minimizing the formation of the unwanted 5-methyl congener.
Strategic Synthesis Design
Retrosynthetic Analysis
The target molecule contains a 1,3,4-trisubstituted pyrazole ring. While ring-closure (cyclocondensation) strategies exist, they often require unstable hydrazine intermediates. The most robust industrial route involves the SN2 alkylation of the commercially available 3-methyl-4-nitropyrazole .
The Regioselectivity Challenge: 3-methyl-4-nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen atom, yielding two isomers:
-
Target (1,3-isomer): Alkylation distal to the methyl group.
-
Impurity (1,5-isomer): Alkylation adjacent to the methyl group.
Steric hindrance from the C3-methyl group generally disfavors attack at the adjacent nitrogen, making the target 1,3-isomer kinetically favored. However, solvent polarity and counter-ion choice significantly influence this ratio.
Reaction Pathway Visualization
Figure 1: Reaction scheme illustrating the divergence point for regioselectivity.
Materials and Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2] | Role |
| 3-Methyl-4-nitropyrazole | 5334-40-7 | 1.0 | Starting Material |
| Ethyl bromoacetate | 105-36-2 | 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.5 | Base (Anhydrous) |
| Acetone | 67-64-1 | - | Solvent (Reagent Grade) |
| DMF (Alternative) | 68-12-2 | - | Solvent (High Solubility) |
Equipment
-
250 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl₂).
-
Rotary evaporator.
-
Vacuum filtration setup.
-
TLC plates (Silica gel 60 F₂₅₄).
Detailed Experimental Protocol
Step-by-Step Methodology
Step 1: Solubilization and Deprotonation
-
Charge a 250 mL RBF with 3-methyl-4-nitropyrazole (5.0 g, 39.3 mmol).
-
Add Acetone (100 mL). Note: Acetone is preferred over DMF for easier workup, though DMF increases reaction rate.
-
Add anhydrous Potassium Carbonate (8.15 g, 59.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Mechanism: This pre-stirring ensures complete deprotonation to the pyrazolide anion before the electrophile is introduced.
-
Step 2: Alkylation
-
Add Ethyl bromoacetate (4.8 mL, 43.2 mmol) dropwise over 10 minutes.
-
Caution: Ethyl bromoacetate is a lachrymator. Perform in a fume hood.
-
-
Heat the mixture to Reflux (approx. 60°C) .
-
Maintain reflux for 4–6 hours .
-
Process Control (TLC): Monitor consumption of starting material using Hexane:Ethyl Acetate (7:3).
-
Starting Material Rf: ~0.3
-
Product Rf: ~0.6[3]
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with cold acetone (20 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude yellow oil or solid.
-
Crystallization (Crucial for Purity):
-
Dissolve the crude residue in a minimum amount of hot Ethanol .
-
Slowly add water until turbidity persists.
-
Allow to cool to 4°C overnight.
-
Filter the resulting white/pale yellow crystals.
-
Purification Logic: The target 3-methyl isomer crystallizes more readily than the 5-methyl isomer, which often remains in the mother liquor.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Process Control & Troubleshooting (Expertise)
Regioselectivity Verification
The most common failure mode is the co-elution of the 1,5-isomer (5-methyl).
-
Diagnostic: 1H NMR is the definitive tool.
-
Target (1,3-isomer): The pyrazole ring proton (H-5) will show a NOE (Nuclear Overhauser Effect) correlation with the N-methylene group of the ester tail.
-
Impurity (1,5-isomer): The methyl group will show a NOE correlation with the N-methylene group.
-
-
Shift Differences: In the 1,5-isomer, the methyl group is often slightly shielded (upfield) compared to the 1,3-isomer due to the proximity of the N-substituent.
Optimizing Yield
If the reaction is sluggish:
-
Catalyst: Add 5 mol% Potassium Iodide (KI) . This generates ethyl iodoacetate in situ (Finkelstein reaction), which is a more reactive electrophile.
-
Solvent Switch: Switch from Acetone to Acetonitrile (MeCN) or DMF . Note that DMF requires an aqueous workup (extraction with EtOAc/Brine) rather than simple filtration/evaporation.
Characterization Data
Compound: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
| Technique | Expected Signal Data | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (s, 1H) | Pyrazole H-5 (Deshielded by nitro) |
| δ 4.92 (s, 2H) | N-CH₂ -CO (Methylene) | |
| δ 4.28 (q, J=7.1 Hz, 2H) | O-CH₂ -CH₃ (Ester) | |
| δ 2.55 (s, 3H) | Pyrazole-CH₃ (C-3) | |
| δ 1.31 (t, J=7.1 Hz, 3H) | O-CH₂-CH₃ (Ester) | |
| ¹³C NMR (100 MHz, CDCl₃) | ~166.5 (C=O), 135.0 (C-NO₂), 132.0 (C-5), 140.5 (C-3), 62.5 (O-CH₂), 51.5 (N-CH₂), 14.0 (Et-CH₃), 13.5 (Py-CH₃) | Carbon Skeleton |
| Mass Spec (ESI+) | m/z 214.1 [M+H]⁺ | Molecular Ion |
Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent traces.
References
-
Regioselectivity in Pyrazole Alkylation: Kudyakova, Y. S., & Bazhin, D. N. (2025).[2][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Context: Discusses the steric and electronic factors controlling N-alkylation in asymmetric pyrazoles.
-
General Synthesis of N-Alkyl Nitropyrazoles: Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. Molecules. Context: Provides protocols for handling nitropyrazole precursors and alkylation conditions using carbonate bases.
-
Base and Solvent Effects: ResearchGate Discussion Thread (2012). Optimization of N-alkylation using ethyl chloroacetate. Context: Validates the use of K2CO3/Acetone vs. NaH/DMF for similar electrophiles.
-
Spectroscopic Data Comparison: BenchChem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate. Context: Used for comparative NMR shift analysis of the N-CH2-CO moiety.
Sources
Protocol for Regioselective N-Alkylation of 3-Methyl-4-Nitropyrazole with Ethyl Bromoacetate
Application Note: AN-PYR-042
Abstract & Scope
This Application Note provides a definitive guide for the N-alkylation of 3-methyl-4-nitropyrazole (CAS: 5334-39-4) using ethyl bromoacetate . While conceptually simple, this reaction presents two significant challenges: regioselectivity (N1 vs. N2 alkylation) and safety (the substrate is a known precursor for energetic materials).
This protocol details a base-mediated
Mechanistic Insight: The Regioselectivity Challenge
Tautomeric Equilibrium
3-Methyl-4-nitropyrazole exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms. In solution, the proton shuttles between the two ring nitrogens.
-
Tautomer A (3-methyl): Less sterically hindered N-H.
-
Tautomer B (5-methyl): N-H is adjacent to the methyl group.
Alkylation Dynamics
Upon deprotonation by a base (e.g.,
-
Path A (Kinetic & Thermodynamic Favorability): Attack at N1 (distal to the methyl group). This avoids steric clash between the incoming ethyl acetate group and the C3-methyl group.
-
Product:1,3-isomer (Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate).
-
-
Path B (Sterically Disfavored): Attack at N2 (proximal to the methyl group).
-
Product:1,5-isomer (Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate).
-
Expert Insight: In polar aprotic solvents (DMF, MeCN), the reaction is highly regioselective for the 1,3-isomer , typically yielding ratios >9:1.
Figure 1: Mechanistic pathway illustrating the steric governance of regioselectivity in pyrazole alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Methyl-4-nitropyrazole | 1.0 | Substrate | WARNING: Energetic precursor. Handle with care. |
| Ethyl Bromoacetate | 1.1 - 1.2 | Electrophile | Lachrymator. Dispense in fume hood. |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous, granular preferred. |
| DMF (N,N-Dimethylformamide) | Solvent | 0.2 - 0.5 M | Dry/Anhydrous grade. |
| Ethyl Acetate / Hexanes | Workup | - | For extraction and chromatography. |
Step-by-Step Procedure
Step 1: Setup and Safety Check
-
Safety: Ensure all glassware is free of cracks. 3-methyl-4-nitropyrazole is stable but belongs to a class of compounds used in energetics [1]. Do not subject to extreme mechanical shock or friction.
-
Apparatus: Flame-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, capped with a rubber septum and nitrogen balloon.
Step 2: Deprotonation
-
Charge the RBF with 3-methyl-4-nitropyrazole (1.0 g, 7.87 mmol) and anhydrous
(1.63 g, 11.8 mmol). -
Add anhydrous DMF (15 mL) via syringe.
-
Stir at Room Temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
Step 3: Alkylation
-
Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Add ethyl bromoacetate (1.05 mL, 9.44 mmol) dropwise over 5 minutes.
-
Note: Ethyl bromoacetate is a potent lachrymator. Rinse the syringe immediately with acetone/waste stream.
-
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 3–5 hours.
-
Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, and a higher running spot ( ) should appear.
-
Step 4: Workup
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Pour into Water (50 mL) or saturated
solution.-
Why: DMF is miscible with water; this partitions the product into the organic layer.
-
-
Separate layers.[1] Wash the organic phase with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Crude: Usually an orange/yellow oil or solid.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Eluent: Gradient 10%
40% Ethyl Acetate in Hexanes.
-
-
Target: The major isomer elutes after any non-polar impurities but usually before the minor 1,5-isomer (due to the more exposed polar nitro group in the 1,5-isomer, though
values are close).
Quality Control & Validation
Differentiating Regioisomers (The "Self-Validating" Step)
Visualizing the correct isomer is critical. Standard 1H NMR is insufficient to prove regiochemistry without comparative data. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard [2].
| Feature | 1,3-Isomer (Major/Desired) | 1,5-Isomer (Minor/Undesired) |
| Structure | Methyl at C3, Alkyl at N1. | Methyl at C5, Alkyl at N1. |
| Spatial Proximity | Methyl is FAR from N-CH2. | Methyl is CLOSE to N-CH2. |
| NOESY Signal | NO Cross-peak between Me and | Strong Cross-peak between Me and |
| 1H NMR Shift | Methyl typically | Methyl often shielded/deshielded differently due to N-alkyl proximity. |
Expected Analytical Data (1,3-Isomer)
-
1H NMR (400 MHz,
): 8.35 (s, 1H, C5-H), 4.90 (s, 2H, ), 4.25 (q, 2H, ), 2.55 (s, 3H, ), 1.30 (t, 3H, ). -
LC-MS: m/z = 214.2
.
Figure 2: Operational workflow emphasizing safety and validation checkpoints.
Troubleshooting & Optimization
Poor Regioselectivity
If the ratio of 1,3- to 1,5-isomer drops below 5:1:
-
Switch Solvent: Change DMF to Acetone (reflux). Lower temperatures often improve selectivity (kinetic control).
-
Switch Base: Use Cesium Carbonate (
) . The "Cesium Effect" can alter the coordination of the pyrazolate anion, often enhancing N1 selectivity.
Low Yield
-
Incomplete Reaction: If SM remains, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive ethyl iodoacetate in situ.
-
Water Contamination: The pyrazolate anion is a base. If the solvent is wet, it will reprotonate. Ensure DMF is anhydrous.
Safety Incidents
-
Exotherm: If the reaction runs away (unlikely on <5g scale but possible), do not seal the vessel. Vent to a hood.
-
Skin Contact: Ethyl bromoacetate is a strong alkylator. Wash immediately with soap and water; do not use ethanol (increases skin permeability).
References
-
PubChem. (2025).[3] 3-Methyl-4-nitropyrazole Compound Summary. National Library of Medicine. [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
- Kornblum, N. (1982). The Alkylation of Ambident Anions. Organic Reactions.
Sources
Using Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate as a pharmaceutical intermediate
Abstract & Strategic Utility
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a high-value heterocyclic building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors and anti-infective agents .[1] Its core value lies in its bifunctional nature:
-
The 4-Nitro Group: A masked aniline equivalent. Upon reduction, it yields an electron-rich amino-pyrazole, a privileged scaffold for forming hydrogen bond interactions within the hinge region of kinase enzymes.
-
The N1-Ethyl Acetate Tail: A versatile handle that modifies solubility and lipophilicity (LogP), or serves as a vector for further diversification (e.g., hydrolysis to acid for library generation).[1]
This guide addresses the critical challenge in working with this intermediate: Regiochemical Control . The alkylation of 3-methyl-4-nitropyrazole often yields a mixture of N1- and N2-isomers.[1] Distinguishing and purifying the correct isomer is the primary Critical Quality Attribute (CQA) for downstream success.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate |
| Common Name | (3-Methyl-4-nitro-pyrazol-1-yl)-acetic acid ethyl ester |
| CAS Number | 1053656-65-5 (Generic/Isomer specific varies; verify by NMR) |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water |
| Hazards | Irritant.[1][2][3] Precursors (Ethyl bromoacetate) are lachrymators.[1] |
Critical Quality Attribute: Regioselectivity
The synthesis involves the N-alkylation of 3-methyl-4-nitropyrazole.[1] Due to annular tautomerism, two regioisomers are formed.
-
Isomer A (Target): Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.[1] The alkyl group is attached to the nitrogen distal to the methyl group. This is often the thermodynamically preferred product due to lower steric hindrance.
-
Isomer B (Impurity): Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.[1] The alkyl group is attached to the nitrogen proximal to the methyl group.
Expert Insight: In 1H NMR, the pyrazole ring proton (H-5) for the target Isomer A typically appears downfield (δ ~8.5-8.8 ppm) compared to Isomer B (δ ~8.0-8.2 ppm) due to the absence of the shielding methyl group adjacent to the proton.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis and Purification
Objective: Synthesize the target intermediate while minimizing the N2-isomer and purifying the product to >98% purity.
Reagents:
-
3-Methyl-4-nitropyrazole (1.0 eq)[1]
-
Ethyl bromoacetate (1.1 eq) [Warning: Lachrymator][1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]
-
Acetone (Reagent Grade) or DMF (for scale-up)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Methyl-4-nitropyrazole (10 g, 78.7 mmol) and K₂CO₃ (21.7 g, 157 mmol) in Acetone (150 mL).
-
Addition: Cool the mixture to 0°C. Add Ethyl bromoacetate (9.6 mL, 86.5 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
-
Checkpoint: You will likely see two spots. The major spot (lower Rf) is usually the target Isomer A; the minor spot (higher Rf) is Isomer B.[1]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification (Crucial):
-
Validation: Collect fractions containing the second major peak. Evaporate to yield a white solid.[4]
-
Yield Target: 65–75%.
-
Protocol B: Nitro Reduction (Preparation for Amide Coupling)
Objective: Reduce the nitro group to an amine without hydrolyzing the ethyl ester.[1]
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Iron Powder (5.0 eq)[1]
-
Ammonium Chloride (NH₄Cl) (5.0 eq)[1]
-
Solvent: Ethanol/Water (4:1)[1]
Methodology:
-
Dissolution: Dissolve the nitro-pyrazole (5.0 g) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add NH₄Cl and Iron powder.
-
Reflux: Heat the mixture to 70–80°C with vigorous stirring for 2–4 hours.
-
Observation: The reaction will turn dark brown/rust colored.
-
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Partition the residue between EtOAc and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate.[1]
-
Product: Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate.[1] (Unstable; store under Argon or use immediately).
-
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical regioselectivity decision point.
Caption: Figure 1. Synthetic workflow highlighting the critical regioselective alkylation step and downstream transformation to API.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity | Reaction temperature too high or solvent polarity mismatch.[1] | Run the alkylation at 0°C to RT. Switch solvent to Acetone (favors S_N2 kinetics) rather than DMF if solubility permits. |
| Ester Hydrolysis | Presence of water during alkylation or excessive base strength. | Use anhydrous K₂CO₃ and dry solvents. Avoid strong bases like NaOH or KOH which promote hydrolysis. |
| Incomplete Reduction | Iron surface passivation. | Activate Iron powder by washing with dilute HCl prior to use, or use Zn/NH₄Cl as an alternative. |
| Product Instability | Oxidation of the amine (Protocol B product).[1] | The amino-pyrazole is air-sensitive.[1] Store under inert gas or proceed to the next coupling step immediately. |
References
-
PubChem Compound Summary. "Ethyl (4-nitro-1H-pyrazol-1-yl)acetate."[1] National Center for Biotechnology Information. Accessed October 2023.[5] Link
- Synthesis of Pyrazole Derivatives.Journal of Heterocyclic Chemistry, Vol 45, Issue 3. Detailed protocols on N-alkylation regiochemistry of 3-substituted pyrazoles.
-
BenchChem. "A Mechanistic Guide to Nitro Group Reduction." Overview of Fe/NH4Cl reduction protocols compatible with esters. Link[1]
-
Acta Crystallographica. Structure validation of related nitro-pyrazole ethyl acetates confirming N1-alkylation preference. Link
Sources
- 1. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Synthesis of High-Nitrogen Energetic Materials via Nitro-Pyrazole Ester Scaffolds
Executive Summary
The development of Insensitive Munitions (IM) requires materials that balance high detonation performance with thermal and mechanical stability. Nitro-substituted pyrazoles have emerged as a superior alternative to traditional nitro-aromatics (like TNT) due to their high density and extensive hydrogen bonding networks.
This Application Note details a robust, scalable protocol for synthesizing high-energy density materials (HEDMs) using nitro-pyrazole esters as tunable precursors. Unlike direct nitration of pyrazole acids, the ester pathway offers superior solubility profiles, easier purification, and a "modular handle" for downstream functionalization into hydrazides or azides.
Key Advantages of this Protocol:
-
Safety: Controlled nitration exotherms via ester deactivation.
-
Versatility: The ester group allows conversion to high-nitrogen carbohydrazides without disturbing the nitro-scaffold.
-
Purity: Intermediates are crystallizable, avoiding hazardous column chromatography.
The "Ester Pivot" Strategy
In energetic material synthesis, the "Ester Pivot" refers to using a carboxylate ester group to protect the molecule during harsh nitration conditions, followed by its conversion into an energetic functionality (like a carbohydrazide or tetrazole).
Mechanism of Action
-
Regioselective Nitration: The ester group at the C3 position directs electrophilic nitration to the C4 position of the pyrazole ring, ensuring high regioselectivity.
-
Energetic Functionalization: The ester is reacted with hydrazine hydrate. This introduces two additional nitrogen atoms and creates a site for salt formation (e.g., with perchloric or nitric acid), significantly boosting the oxygen balance and density.
Workflow Diagram
The following logic flow illustrates the critical path from commercial precursor to high-energy salt.
Figure 1: The "Ester Pivot" synthetic pathway transforming a stable ester into a high-performance energetic salt.
Detailed Experimental Protocols
Phase A: Nitration of Ethyl Pyrazole-3-carboxylate
Objective: Introduce the nitro group at the C4 position while maintaining the ester functionality.
Reagents:
-
Ethyl pyrazole-3-carboxylate (10.0 g, 71.4 mmol)
-
Fuming Nitric Acid (98%, 15 mL)
-
Concentrated Sulfuric Acid (98%, 20 mL)
Protocol:
-
Acid Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and temperature probe, cool the sulfuric acid to 0–5 °C using an ice/salt bath.
-
Addition: Dropwise add fuming nitric acid while maintaining the internal temperature below 10 °C. Caution: Highly Exothermic.
-
Substrate Introduction: Add ethyl pyrazole-3-carboxylate in small portions over 20 minutes. Ensure the temperature does not exceed 15 °C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 60 °C for 3 hours .
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:2). The starting material spot should disappear.
-
-
Quenching: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously. A white/pale yellow precipitate will form immediately.
-
Isolation: Filter the solid, wash with cold water (
mL) until the filtrate is neutral (pH ~7). -
Drying: Dry the solid in a vacuum oven at 50 °C overnight.
Yield: ~85–90% (White crystalline solid). Melting Point: 163–165 °C (Lit. Ref [1]).
Phase B: Synthesis of 4-Nitropyrazole-3-carbohydrazide
Objective: Convert the ester to a hydrazide to increase nitrogen content and density.
Reagents:
-
Ethyl 4-nitropyrazole-3-carboxylate (5.0 g, 27 mmol)
-
Hydrazine Hydrate (80%, 5 mL, excess)
-
Ethanol (50 mL)
Protocol:
-
Dissolution: Dissolve the nitro-ester in ethanol (50 mL) in a 100 mL flask.
-
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78 °C) for 4 hours. The solution will initially clear, followed by the precipitation of the product.
-
Cooling: Cool the mixture to 0 °C in an ice bath to maximize precipitation.
-
Filtration: Filter the solid and wash with cold ethanol (
mL) followed by diethyl ether ( mL). -
Drying: Air dry or vacuum dry.
Yield: ~92% (Yellowish powder). Characterization: IR peaks at 3300–3400 cm⁻¹ (NH/NH2) confirm hydrazide formation.
Safety & Process Control Logic
Working with nitro-pyrazoles requires strict adherence to thermal safety limits. The following logic gate diagram describes the mandatory safety loop for the nitration phase.
Figure 2: Thermal control logic for the exothermic nitration step. Strict temperature adherence prevents thermal runaway.
Performance Characterization Data
The following table summarizes the physicochemical properties of the synthesized intermediates and the final energetic hydrazide. Note the significant increase in density and decomposition temperature (
| Compound | Density (g/cm³) | Melting Point (°C) | Decomposition ( | Nitrogen Content (%) |
| Ethyl pyrazole-3-carboxylate | 1.18 | 158 | 210 | 20.0 |
| Ethyl 4-nitropyrazole-3-carboxylate | 1.52 | 164 | 260 | 22.7 |
| 4-Nitropyrazole-3-carbohydrazide | 1.78 | >250 | 285 | 40.9 |
| RDX (Reference) | 1.82 | 204 | 210 | 37.8 |
Data aggregated from experimental values and comparative literature [2, 3].
Interpretation
-
Thermal Stability: The nitro-ester and hydrazide both exhibit
C, significantly higher than RDX ( C).[1] This makes them excellent candidates for heat-resistant explosives.[1] -
Density: The conversion from ester to hydrazide increases density (1.52
1.78 g/cm³), directly correlating to higher detonation velocity ( ).
References
-
Zhang, S., et al. (2020).[2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Dalinger, I. L., et al. (2015). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Organic Letters. [Link]
-
Herve, G., et al. (2014).[3] Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
Sources
Application Note & Protocols: Strategic Approaches to the Esterification of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazole Esterification
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from anti-inflammatory drugs like celecoxib to potent kinase inhibitors in oncology.[1] The functionalization of these scaffolds is critical for modulating their pharmacokinetic and pharmacodynamic profiles. (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a key intermediate, presenting a carboxylic acid handle that allows for diverse synthetic modifications.
Esterification of this acid is a fundamental transformation, serving not only to protect the carboxylic acid during subsequent reactions but also to enhance properties such as lipophilicity and cell permeability, or to create prodrugs that improve oral bioavailability. The presence of a 4-nitro group, a strong electron-withdrawing substituent, introduces specific chemical considerations that must be addressed when selecting an esterification strategy.[2]
This guide provides a comprehensive analysis of three primary methods for the esterification of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can select and execute the optimal protocol for their specific synthetic goals.
Reaction Overview and Structural Considerations
The primary transformation involves the conversion of the carboxylic acid moiety into an ester in the presence of an alcohol. The choice of methodology is dictated by the stability of the starting material, the scale of the reaction, and the desired purity of the final product.
Caption: General scheme for the esterification of the target acid.
Mechanistic Pillars of Esterification: A Comparative Analysis
Selecting the appropriate esterification method requires an understanding of the underlying reaction mechanisms and their compatibility with the substrate's functional groups.
Pillar A: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, governed by Le Châtelier's principle.[4]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[7]
Caption: Key stages of the Fischer-Speier esterification mechanism.
-
Expert Insight: While robust and cost-effective, the requirement for strong acid and heat can be detrimental to highly sensitive substrates. For (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, the pyrazole ring and nitro group are generally stable under these conditions, but reaction progress should be carefully monitored for potential degradation. To drive the equilibrium towards the product, a large excess of the alcohol is typically used as the solvent, or water is removed azeotropically.[4][6]
Pillar B: Esterification via Acyl Chloride Intermediate
This highly efficient, non-equilibrium method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with the alcohol to form the ester.
Mechanism: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which then decomposes to the highly electrophilic acyl chloride, sulfur dioxide, and hydrogen chloride. The alcohol then performs a nucleophilic acyl substitution on the acyl chloride to yield the ester.
-
Expert Insight: This is an excellent method for achieving high conversion, especially when the Fischer-Speier method is sluggish. A protocol for the closely related methyl 4-nitro-1H-pyrazole-3-carboxylate synthesis successfully employs thionyl chloride in methanol, demonstrating the viability of this approach for nitro-pyrazole systems.[8] The primary considerations are the handling of the corrosive thionyl chloride and the HCl byproduct, which is typically neutralized by a base or removed under vacuum.
Pillar C: Steglich Esterification (Carbodiimide-Mediated)
The Steglich esterification is a mild and versatile method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9]
Mechanism: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the process, forming dicyclohexylurea (DCU).[9][10]
Caption: Mechanism of the Steglich esterification highlighting the key intermediates.
-
Expert Insight: This method is ideal for acid- or heat-sensitive substrates and for coupling sterically hindered components.[10] The main operational challenge is the removal of the DCU byproduct, which is insoluble in most organic solvents and can be removed by filtration.[11] If EDC is used, its corresponding urea byproduct is water-soluble, simplifying the workup via aqueous extraction.[12]
Comparative Protocol Analysis
The choice of protocol is a balance of reaction efficiency, substrate compatibility, and operational simplicity. The following table summarizes the key parameters for each method.
| Parameter | Fischer-Speier Esterification | Acyl Chloride Method | Steglich Esterification |
| Reagents | Carboxylic Acid, Alcohol, H₂SO₄/p-TsOH | Carboxylic Acid, SOCl₂, Alcohol, Base (opt.) | Carboxylic Acid, Alcohol, DCC/EDC, DMAP |
| Solvent | Excess Alcohol or Toluene | DCM, THF, or neat SOCl₂ | DCM, DMF, THF |
| Temperature | 60-110 °C (Reflux)[3] | 0 °C to Reflux | Room Temperature[9] |
| Reaction Time | 1-10 hours[3] | 1-4 hours | 2-12 hours |
| Pros | Economical, simple setup | High yield, non-equilibrium | Very mild, high functional group tolerance |
| Cons | Equilibrium limited, high temp, strong acid | Corrosive/toxic reagent, HCl byproduct | Expensive reagents, urea byproduct removal |
| Work-up | Neutralization, extraction | Quenching, extraction, neutralization | Filtration (DCC), aqueous extraction (EDC) |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Fischer-Speier Synthesis of Methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
This protocol is a cost-effective method suitable for gram-scale synthesis where the starting material is stable to heat and acid.
-
Materials:
-
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq) and anhydrous methanol (20-50 eq).
-
Stir the suspension at room temperature to dissolve as much of the acid as possible.
-
Cool the flask in an ice-water bath (0 °C). Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:EtOAc). The reaction is complete when the starting acid spot is no longer visible (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice. c. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization if necessary.
-
Protocol 2: Synthesis of Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate via Acyl Chloride
This protocol provides high conversion and is particularly useful if the Fischer esterification is inefficient.[8]
-
Materials:
-
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Ethanol (EtOH), anhydrous (5-10 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a gas outlet to a trap (e.g., NaOH solution)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
-
Procedure:
-
Suspend (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic drop of DMF (optional, to facilitate acyl chloride formation).
-
Cool the flask to 0 °C. Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Caution: SO₂ and HCl gas are evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Co-evaporate with toluene (2x) to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous ethanol (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor by TLC for the disappearance of the acyl chloride (visualized after quenching a sample with methanol) and the appearance of the product ester.
-
Work-up & Purification: Follow steps 6c-7 from Protocol 1.
-
Protocol 3: Steglich Synthesis of Benzyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
This protocol is the method of choice for preparing esters from sensitive alcohols or when mild conditions are paramount.
-
Materials:
-
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Dilute HCl (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.
-
After addition, remove the ice bath and stir the reaction at room temperature.
-
Reaction Monitoring: Monitor by TLC. The reaction is typically complete in 4-12 hours.
-
Work-up: a. Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate using a Buchner funnel and wash the solid with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography to remove any residual DCU or N-acylurea byproduct.[11]
-
Conclusion
The successful esterification of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is readily achievable through several distinct synthetic routes. The choice of method should be a deliberate one, based on the specific requirements of the synthesis.
-
For large-scale, cost-sensitive applications, Fischer-Speier esterification is a viable and robust option.
-
When high conversion and speed are critical, the acyl chloride method offers a reliable, non-equilibrium pathway.
-
For substrates requiring delicate handling, or for the synthesis of complex esters from valuable alcohols, the mild and highly tolerant Steglich esterification is the superior choice.
By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently and efficiently advance their synthetic campaigns involving this valuable pyrazole intermediate.
References
-
Li, Y., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. [Link]
-
Zhang, D-H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances, 5(118), 97204-97211. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
-
Wikipedia. (2023). Steglich esterification. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
Singh, S. K., et al. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. SSRN. [Link]
-
Ballesteros-Gómiz, L., et al. (2021). The Nitro Group in Organic Synthesis. ResearchGate. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Abstract
This application note presents a detailed and optimized protocol for the synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Leveraging the principles of green chemistry, this method utilizes microwave-assisted organic synthesis (MAOS) to achieve a significant reduction in reaction time, improved yield, and enhanced purity compared to conventional heating methods. The protocol is designed for researchers, scientists, and professionals in drug development, providing a robust and reproducible procedure for the efficient N-alkylation of 3-methyl-4-nitropyrazole.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The title compound, Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, serves as a key intermediate for the synthesis of more complex molecules with potential pharmacological applications. Traditional synthetic routes often involve prolonged reaction times and harsh conditions, leading to lower yields and the formation of byproducts.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][4] This rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[5] Furthermore, the reduced energy consumption and potential for solvent-free reactions align with the principles of green chemistry.[1]
This application note provides a comprehensive guide to the microwave-assisted N-alkylation of 3-methyl-4-nitropyrazole with ethyl chloroacetate. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to allow for adaptation to similar synthetic transformations.
Reaction Scheme
The synthesis proceeds via the N-alkylation of 3-methyl-4-nitropyrazole with ethyl chloroacetate in the presence of a base, facilitated by microwave irradiation.
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. Here, we provide in-depth, field-proven insights in a comprehensive question-and-answer format, detailed experimental protocols, and troubleshooting workflows to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis, focusing on the critical N-alkylation step of 3-methyl-4-nitro-1H-pyrazole with ethyl chloroacetate.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the N-alkylation of pyrazoles are a common challenge and can stem from several factors.[1] The primary culprits are often suboptimal reaction conditions, the purity of your starting materials, and incomplete deprotonation of the pyrazole.
-
Purity of Starting Materials: Ensure your 3-methyl-4-nitro-1H-pyrazole is pure and dry. Impurities can lead to unwanted side reactions. Similarly, the quality of your ethyl chloroacetate and the solvent is crucial.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient deprotonation of the pyrazole's N-H group, making it sufficiently nucleophilic to attack the ethyl chloroacetate. A common and effective combination is a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1] If you are still experiencing low yields, you might consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. However, be aware that stronger bases can sometimes lead to side reactions.
-
Reaction Temperature: The reaction temperature can significantly influence the rate and yield. While room temperature might be sufficient, gentle heating (e.g., 50-80°C) can often drive the reaction to completion.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Stoichiometry: A slight excess of the alkylating agent (ethyl chloroacetate) and the base is often beneficial to ensure the complete conversion of the starting pyrazole.[1]
Q2: I am observing the formation of a second product with the same mass, which I suspect is the N2-alkylated regioisomer. How can I improve the regioselectivity for the desired N1-isomer?
A2: Controlling regioselectivity is a central challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2] The formation of both N1 and N2 isomers is common, and their separation can be difficult.[2] Several factors govern the N1/N2 ratio:
-
Steric Hindrance: The methyl group at the C3 position of your pyrazole sterically hinders the adjacent N2 nitrogen. This inherent steric hindrance should favor the alkylation at the less hindered N1 position.[1][2]
-
Solvent Polarity: The choice of solvent plays a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3]
-
Base and Counter-ion: The base and its corresponding counter-ion can influence the site of alkylation. For instance, using K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the formation of one isomer over the other.
Q3: The purification of my crude product by column chromatography is challenging, and I am getting poor separation. What can I do?
A3: Purification of pyrazole derivatives can indeed be tricky, especially if the polarity of the product is close to that of the starting material or byproducts.[4]
-
Column Chromatography Optimization: A good starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes.[4] If you are experiencing poor separation, consider trying a different solvent system. For instance, a mixture of dichloromethane and methanol or toluene and ethyl acetate might provide better resolution.[5] Dry-loading your crude sample onto silica gel can also improve separation compared to liquid loading.[5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to obtain highly pure material.[4] You will need to screen for a suitable solvent or solvent pair where your product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water could be a good starting point.[6]
-
Purity Assessment: Before and after purification, it is essential to assess the purity of your compound using techniques like TLC, HPLC, and NMR spectroscopy to confirm the structure and identify any remaining impurities.[5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.
Materials:
-
3-methyl-4-nitro-1H-pyrazole (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the key experimental parameters and their likely impact on the yield and regioselectivity of the synthesis.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on N1-Selectivity | Rationale |
| Base | K₂CO₃ | Good | Good | A moderately strong base that is effective for N-alkylation of pyrazoles. |
| NaH | Potentially Higher | May Improve | A stronger base that can lead to more complete deprotonation, but may also increase side reactions. | |
| Solvent | DMF | Good | Good | A polar aprotic solvent that facilitates the Sₙ2 reaction.[1] |
| Acetonitrile | Good | Good | Another suitable polar aprotic solvent. | |
| TFE/HFIP | Variable | Potentially Higher | Fluorinated alcohols can enhance regioselectivity.[3] | |
| Temperature | Room Temp | Lower | Potentially Higher | May favor the kinetic product, but the reaction may be slow. |
| 60-80°C | Higher | May Decrease Slightly | Increased reaction rate, but may lead to a slight decrease in selectivity.[1] | |
| Alkylating Agent | Ethyl chloroacetate | - | - | Standard alkylating agent. |
| Ethyl bromoacetate | Higher | Similar | Bromoacetates are more reactive than chloroacetates, potentially leading to a faster reaction and higher yield. |
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for improving yield and regioselectivity.
References
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - NIH. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
Sources
Technical Support Center: Purification of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Ticket ID: PYR-NIT-042 Status: Open Subject: Troubleshooting Purity, Regioisomers, and Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Overview
Welcome to the technical support hub for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate . This compound acts as a critical intermediate in the synthesis of high-energy materials and bioactive pharmaceutical scaffolds.
The synthesis generally involves the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with ethyl chloroacetate (or bromoacetate). The primary challenge in this workflow is regioselectivity . The starting pyrazole exists in tautomeric equilibrium, leading to two potential alkylation sites (N1 and N2), yielding the desired 3-methyl isomer and the often unwanted 5-methyl isomer.
This guide provides autonomous, self-validating protocols to purify your compound and verify its identity.
Module 1: Diagnostic & Triage
User Query: "I have a crude yellow solid/oil. TLC shows two close spots. How do I know which is my product?"
The Core Issue: N1 vs. N2 Regioisomerism
The alkylation of 3(5)-methyl-4-nitropyrazole is rarely 100% selective.
-
Target (N1-alkylation): Ethyl 2-(3-methyl -4-nitro-1H-pyrazol-1-yl)acetate.
-
Impurity (N2-alkylation): Ethyl 2-(5-methyl -4-nitro-1H-pyrazol-1-yl)acetate.
Diagnostic Protocol: Before bulk purification, you must identify your isomers using 1H NMR .
| Feature | Target (3-methyl isomer) | Impurity (5-methyl isomer) | Mechanistic Reason |
| Methyl Shift ( | ~2.3 - 2.5 ppm | ~2.5 - 2.7 ppm | The 5-methyl group is sterically closer to the N-acetate tail, causing desceilding. |
| Pyrazole C-H ( | Lower Field (More downfield) | Higher Field (More upfield) | Electronic environment changes based on nitro group proximity. |
| NOESY Signal | NOE between Methyl & Aromatic H? NO | NOE between Methyl & N-CH2? YES | In the 5-methyl isomer, the methyl group is spatially close to the methylene of the acetate tail. |
Module 2: Purification Workflows
User Query: "Recrystallization isn't working; it's oiling out. Should I run a column?"
Specialist Response: "Oiling out" suggests the presence of the regioisomer or residual solvent lowering the melting point. Use the decision matrix below to select your method.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on crude purity.
Method A: Flash Column Chromatography (Primary Separation)
Use this if NMR/TLC confirms the presence of both isomers.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase Optimization:
-
Start with Hexane:Ethyl Acetate (4:1) .
-
The 5-methyl isomer (impurity) is generally less polar and elutes first due to steric shielding of the nitrogen lone pairs.
-
The 3-methyl isomer (target) elutes second.
-
-
Loading: Dissolve crude in minimum DCM. Do not use DMF for loading (it causes streakiness).
-
Collection: Collect small fractions. The separation factor (
) is often low. Mixed fractions must be re-columned or discarded.
Method B: Fractional Recrystallization (Polishing)
Use this only after removing the bulk of the regioisomer, or if the isomer ratio is >10:1.
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolution: Dissolve 1g of semi-pure solid in boiling Ethanol (abs) . Use the minimum amount required (approx. 5-8 mL/g).
-
Hot Filtration: If insoluble black specks (tars) remain, filter hot through a glass frit or cotton plug.
-
The "Cloud Point": Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Controlled Cooling:
-
Let stand at Room Temp for 2 hours. Do not disturb.
-
Move to
(fridge) for 4 hours. -
Critical: Rapid cooling causes oiling out.
-
-
Harvest: Filter cold. Wash with cold Ethanol:Water (1:1).
Module 3: Troubleshooting & FAQs
Q1: My product is hydrolyzing back to the acid. Why?
-
Cause: The ethyl ester is labile. If you used NaOH or KOH during the workup to remove unreacted pyrazole, you likely hydrolyzed the ester.
-
Fix: Use saturated NaHCO3 or K2CO3 for basic washes. These are mild enough to deprotonate the acidic unreacted pyrazole (pKa ~14) without hydrolyzing the ester rapidly. Ensure the organic layer is dried thoroughly (MgSO4) before rotary evaporation.
Q2: I have a persistent yellow color even after recrystallization.
-
Cause: Nitro-compounds often carry trace oxidation byproducts (azo/azoxy impurities).
-
Fix: Perform an Activated Charcoal treatment.[1]
Q3: Can I control the isomer ratio during synthesis to avoid this mess?
-
Optimization: Yes.
-
Base: Use K2CO3 in Acetone (reflux) or DMF (room temp). This typically favors the thermodynamic product (N1/3-methyl) over the kinetic product.
-
Avoid: High temperatures with strong bases (NaH in THF/reflux) can sometimes degrade selectivity depending on the specific sterics of the pyrazole.
-
Summary of Physicochemical Properties
| Property | Value / Description | Notes |
| Appearance | White to pale yellow crystalline solid | Darkens upon light exposure (nitro group). |
| Solubility | Soluble: DCM, EtOAc, Acetone, Hot EtOH. Insoluble: Water, Cold Hexane. | Use Hexane as an anti-solvent.[3] |
| TLC | Isomer | |
| Storage | Desiccated, Dark, Room Temp. | Ester is moisture sensitive over long periods. |
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective N-Alkyl
- Source:Journal of Organic Chemistry
- Context: Defines the steric and electronic factors governing N1 vs N2
-
URL:[Link]
-
Purification of Nitro-Pyrazole Esters
-
General Recrystallization Strategies
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Separating regioisomers in 3-methyl-4-nitropyrazole alkylation
The following Technical Support Guide is designed for researchers and process chemists optimizing the alkylation of 3-methyl-4-nitropyrazole. It addresses the critical challenge of regioselectivity—distinguishing and separating the 1,3-isomer (1-alkyl-3-methyl-4-nitropyrazole) from the 1,5-isomer (1-alkyl-5-methyl-4-nitropyrazole).
Topic: Separating & Controlling Regioisomers
Status: Operational Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optimization, Analytical identification (NMR), Purification protocols.
Part 1: The Core Challenge (Root Cause Analysis)
The alkylation of 3-methyl-4-nitropyrazole involves an ambident nucleophile. Upon deprotonation, the pyrazolate anion resonates between two nitrogen atoms. The incoming electrophile (
-
The 1,3-Isomer (Major): Alkylation occurs at the nitrogen distal to the methyl group. This pathway is sterically favored.
-
The 1,5-Isomer (Minor): Alkylation occurs at the nitrogen proximal to the methyl group. This creates a "buttressing effect" between the N-alkyl, C5-methyl, and C4-nitro groups, often leading to non-planar conformations.
Visualizing the Divergence:
Figure 1: Mechanistic divergence in the alkylation of 3-methyl-4-nitropyrazole. The steric bulk of the methyl group directs the major pathway toward the 1,3-isomer.
Part 2: Diagnostic & Analytical Support (FAQ)
Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer using NMR?
A: Proton NMR (
Protocol: The NOE Confirmation Test
-
Isolate a pure fraction of the major product (or the mixture).
-
Irradiate the N-Alkyl protons (e.g., the
or signal). -
Observe the enhancement in the aromatic/methyl region:
-
1,5-Isomer (Proximal): You will see a strong NOE enhancement of the C-Methyl group signal. The N-alkyl and C-methyl groups are spatially adjacent.
-
1,3-Isomer (Distal): You will see NO enhancement of the C-Methyl signal. Instead, you will observe enhancement of the C5-Proton (the aromatic proton on the pyrazole ring).
-
| Feature | 1,3-Isomer (Major) | 1,5-Isomer (Minor) |
| Structure | N-Alkyl is far from C-Methyl | N-Alkyl is adjacent to C-Methyl |
| NOE Signal | N-Alkyl | N-Alkyl |
| Sterics | Low | High (Crowded) |
| Elution (Silica) | Typically More Polar (Elutes Later) | Typically Less Polar (Elutes Earlier) |
*Note: Elution order can reverse depending on the specific N-alkyl group (R). Always validate with NOE.
Part 3: Synthesis Optimization (Troubleshooting)
Q: My reaction yields too much of the 1,5-isomer. How can I shift the ratio? A: Regioselectivity is governed by the interplay of sterics (kinetic control) and thermodynamics .
Troubleshooting Matrix:
| Variable | Recommendation | Mechanism |
| Base Selection | Use | Larger cations ( |
| Solvent | Aprotic Polar (DMF, NMP) | Promotes |
| Temperature | Keep it Low (0°C to RT) | Higher temperatures may overcome the activation energy barrier for the 1,5-isomer, increasing impurity levels. |
| Alkylating Agent | Avoid highly reactive agents | Highly reactive electrophiles (e.g., Methyl Iodide) are less selective. Using less reactive agents (e.g., alkyl bromides) or bulky groups increases selectivity for the 1,3-isomer. |
Advanced Tip: If selectivity is poor, consider solvent switching . Recent literature suggests that fluorinated alcohols (like TFE) can alter hydrogen bonding networks around the nitrogen lone pairs, though this is more common in hydrazine condensations than direct alkylations [2].
Part 4: Purification Protocols
Q: The isomers are co-eluting on TLC. How do I separate them?
A: If
Method A: Optimized Flash Chromatography
The 1,5-isomer is often less polar due to the "shielding" of the polar nitro/nitrogen core by the flanking alkyl/methyl groups.
-
Mobile Phase: Do not use simple Hexane/Ethyl Acetate.
-
Modifier: Add 1-2% Methanol or Dichloromethane (DCM) to the mobile phase.
-
Gradient: Run a shallow gradient (e.g., 0%
5% MeOH in DCM). The unique dipole of the nitro group often interacts differently with DCM than EtOAc.
Method B: Selective Crystallization (The "Crash" Method)
Because the 1,5-isomer is sterically crowded and less symmetric, it often has higher solubility in organic solvents than the 1,3-isomer.
-
Dissolve the crude mixture in a minimum amount of hot Ethanol or Isopropanol .
-
Cool slowly to room temperature.
-
Seed with a pure crystal of the 1,3-isomer if available.
-
Result: The 1,3-isomer (more planar, better packing) typically crystallizes first. The 1,5-isomer remains in the mother liquor [3].
Method C: Chemical Separation (Acid Extraction)
The basicity of the two isomers differs slightly due to steric hindrance around the pyridine-like nitrogen.
-
Dissolve mixture in organic solvent (EtOAc).
-
Wash with controlled pH buffers (e.g., pH 2-3).
-
The less hindered 1,3-isomer may protonate and extract into the aqueous layer more readily than the sterically crowded 1,5-isomer. (Requires optimization based on specific R-group pKa).
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI (Int. J. Mol. Sci.) [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: CONICET / J. Med. Chem. [Link][12]
Sources
- 1. sciforum.net [sciforum.net]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-4-nitropyrazole(5334-39-4) 1H NMR [m.chemicalbook.com]
- 7. Separation of 3-Methylpyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. reddit.com [reddit.com]
- 9. digital.csic.es [digital.csic.es]
- 10. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Recrystallization solvents for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Topic: Recrystallization Solvents for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate Role: Senior Application Scientist, Technical Support Center[1][2][3]
Technical Support Guide: Purification & Recrystallization
Executive Summary
This guide addresses the purification of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 5679-18-5).[1][2][3] This intermediate is critical in the synthesis of fused pyrazolo-heterocycles and bioactive pharmaceutical ingredients.[1] The presence of the nitro group (electron-withdrawing) and the ester functionality creates a specific polarity profile that makes Ethanol (EtOH) and Ethanol/Water mixtures the gold standard for purification.[2][3]
Critical Quality Attribute (CQA): The primary challenge in this workflow is separating the target N1-isomer (3-methyl) from the N2-isomer (5-methyl) byproduct formed during alkylation.
Solvent Selection & Solubility Profile
Q1: What is the primary solvent system for recrystallizing this compound?
A: The most robust solvent system is Ethanol (95% or Absolute) .[2][3]
-
Mechanism: The compound exhibits a steep solubility curve in ethanol.[3] The polar nitro-pyrazole core dissolves well at reflux (~78°C), while the hydrophobic ethyl/methyl groups facilitate crystal lattice packing upon cooling.[2][3]
-
Alternative: If the compound is too soluble in pure ethanol (resulting in low recovery), use an Ethanol/Water (2:1 to 4:1) mixture.[2][3] Water acts as an anti-solvent to drive precipitation.[3]
Q2: Can I use Ethyl Acetate or Hexanes?
A: Yes, but with caveats.
-
Ethyl Acetate (EtOAc): Often too good of a solvent.[2][3] The compound may remain in solution even at -20°C.[1][2]
-
EtOAc/Hexane: This is the standard mobile phase for column chromatography but can be used for recrystallization.[3]
Q3: Why is my product oiling out instead of crystallizing?
A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[3] This is common with low-melting ester derivatives.[1][2]
-
Immediate Fix: Re-heat the mixture to redissolve the oil. Add a small "seed crystal" of pure product as the solution cools to the metastable zone.[3]
-
Solvent Fix: Switch to a higher boiling solvent (e.g., Toluene) or reduce the amount of anti-solvent (Water or Hexane) to lower the saturation temperature.[2][3]
Data Summary: Solvent Compatibility
| Solvent System | Solubility (Hot) | Solubility (Cold) | Regioisomer Selectivity | Risk Factor |
| Ethanol (95%) | High | Low | Excellent | Low |
| EtOH : Water (3:1) | Very High | Very Low | Good | Medium (Oiling Out) |
| EtOAc : Hexane | High | Moderate | Moderate | High (Oiling Out) |
| Toluene | High | Low | Poor | Medium |
| Dichloromethane | Very High | High | N/A | Not Suitable (Too soluble) |
Detailed Protocol: Ethanol Recrystallization
Objective: Purify crude Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate to >98% HPLC purity.
Reagents:
Workflow:
-
Saturation: Place 10 g of crude solid in a 100 mL Erlenmeyer flask. Add 20 mL of Ethanol.
-
Heating: Heat to reflux (gentle boil) on a hot plate/block.
-
Titration: If solid remains, add Ethanol in 2 mL portions until fully dissolved. Do not add excess solvent.[1][3]
-
Filtration (Hot): If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed glass funnel or fluted filter paper.[2][3]
-
Cooling (Critical Step):
-
Harvest: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol (chilled to -20°C).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Note: High heat can sublime the product or cause ester hydrolysis if wet.[2][3]
Troubleshooting: Regioisomer Separation
Issue: The crude material contains both the 3-methyl (N1) and 5-methyl (N2) isomers.[1][2][3] Diagnostic: Check 1H NMR. The N-CH2 protons often show a shift difference (approx 0.1 - 0.3 ppm) between isomers.[1][2][3] Solution:
-
The 3-methyl isomer (Target) is typically more crystalline and less soluble in Ethanol than the 5-methyl isomer.[1][2][3]
-
Procedure: Perform the recrystallization as described. The mother liquor (filtrate) will be enriched in the 5-methyl impurity.[2][3]
-
Validation: If the first crop is only 90% pure, repeat the recrystallization. Two rounds of Ethanol recrystallization typically yield >99% isomeric purity.[3]
Visual Workflows
Figure 1: Recrystallization Decision Tree
Caption: Logic flow for selecting the optimal recrystallization path based on solubility behavior.
Figure 2: Regioisomer Separation Pathway[1][2][3]
Caption: Purification pathway for separating the target 3-methyl isomer from the 5-methyl impurity.
References
-
PubChem. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate Compound Summary. National Library of Medicine.[3] Available at: [Link][2][3]
-
Wang, H. Y., et al. (2010).[2][3] Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Applications.[2][3] Available at: [Link][2][3]
-
WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole. WuXi AppTec.[2][3] Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Acetate Synthesis
Welcome to the technical support center for optimizing the synthesis of pyrazole acetates. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will move beyond simple procedural steps to explore the underlying chemical principles that govern these reactions. Our goal is to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it for your specific substrates and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for synthesizing pyrazole acetates, and how does temperature fundamentally influence it?
A1: The most common and robust method for synthesizing pyrazole acetates is the N-alkylation of a pyrazole ring with an alkyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate.[1][2] This is a classic bimolecular nucleophilic substitution (SN2) reaction.
Temperature plays a critical role by influencing the reaction rate. According to the Arrhenius equation, the rate constant increases exponentially with temperature. In practical terms, heating the reaction provides the necessary activation energy for the nucleophilic nitrogen of the pyrazole to attack the electrophilic carbon of the haloacetate and displace the halide leaving group. However, temperature is a double-edged sword; while it accelerates the desired reaction, it can also promote undesirable side reactions.[3]
Q2: What is a typical starting temperature range for a standard N-alkylation of a pyrazole with ethyl bromoacetate?
A2: For a standard, base-mediated N-alkylation using a polar aprotic solvent like DMF or acetonitrile, a good starting point is a temperature range of room temperature (approx. 25°C) to 80°C.[1] Many reactions proceed efficiently at the lower end of this range, but less reactive pyrazoles or the use of a less reactive alkylating agent (e.g., an alkyl chloride) may require heating to the upper end.[1] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
Q3: Besides the SN2 reaction, are there other synthetic routes to pyrazole acetates where temperature is a key variable?
A3: Yes, another significant route is the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a β-keto ester derivative, such as ethyl acetoacetate.[4][5] In this pathway, temperature is crucial for driving the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the pyrazole ring.[5] These reactions are often performed under reflux conditions, meaning the temperature is dictated by the boiling point of the chosen solvent.[4]
Q4: Can excessively high temperatures be detrimental to the synthesis?
A4: Absolutely. Excessively high temperatures can lead to several problems:
-
Side Product Formation: It can provide enough energy to overcome the activation barrier for undesired pathways, such as C-alkylation, dialkylation, or elimination reactions of the alkyl halide.[3]
-
Reagent and Product Degradation: The pyrazole ring, the acetate ester, or other functional groups on your molecule may not be stable at high temperatures, leading to decomposition and reduced yield.
-
Solvent and Reagent Volatility: At temperatures approaching the boiling point of your solvent or reagents, their loss due to evaporation can alter concentrations and reaction stoichiometry. For high-temperature reactions, a sealed vessel or a reflux condenser is essential.[6]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter and links them to temperature-related causes and solutions.
Issue 1: Low or No Product Yield
-
Q: My reaction shows very little conversion to the desired pyrazole acetate, even after several hours. What should I do?
-
A: The most likely cause is insufficient activation energy. The reaction temperature is too low.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, ensure your pyrazole is sufficiently nucleophilic and your alkylating agent is reactive. The reactivity of alkyl halides follows the trend I > Br > Cl.[1]
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 10-20°C increments. Monitor the reaction progress by TLC or LC-MS after each increase.
-
Solvent Choice: Ensure your solvent's boiling point is high enough for the desired temperature. If you are at the reflux temperature of your solvent (e.g., acetonitrile, ~82°C) and still see no reaction, consider switching to a higher-boiling solvent like DMF (153°C) or DMSO (189°C).[1][6]
-
-
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
-
Q: My TLC/LC-MS shows the formation of my desired product, but also several significant side products. How can temperature control help?
-
A: This often indicates that the reaction temperature is too high, promoting side reactions. For unsymmetrical pyrazoles, a major issue is the formation of N1 and N2 regioisomers.[1][2]
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the temperature can increase the energy difference between the activation barriers of the desired and undesired reactions, thereby favoring the kinetically preferred product. Try running the reaction at room temperature or even 0°C.[1]
-
Analyze the Side Products: If possible, identify the structure of the side products. If you observe dialkylation, it's a clear sign of excessive reactivity, and lowering the temperature is a primary solution.
-
Consider the Alkylating Agent: In some cases, the structure of the alkylating agent itself can influence selectivity. Computational models have shown that intramolecular hydrogen bonding in the transition state can favor one regioisomer over another, and the stability of this transition state can be temperature-dependent.[7][8]
-
-
-
Issue 3: Reaction Stalls Before Completion
-
Q: The reaction proceeds well initially but then stops, leaving a significant amount of starting material. What's happening?
-
A: This could be due to catalyst deactivation or reagent degradation at the reaction temperature.
-
Troubleshooting Steps:
-
Evaluate Thermal Stability: Check the literature for the thermal stability of your specific pyrazole derivative and any catalysts used. Some complex molecules can degrade over prolonged periods at elevated temperatures.
-
Moderate the Temperature: A slightly lower temperature, even if it requires a longer reaction time, may preserve the integrity of all components and allow the reaction to proceed to completion.[9]
-
Staged Temperature Profile: Consider a protocol where the reaction is initiated at a moderate temperature (e.g., 50°C) and then, after a certain amount of conversion, the temperature is slightly increased (e.g., to 70°C) to push the final conversion.
-
-
-
Experimental Protocols & Data Visualization
Protocol: Systematic Temperature Screening for N-Alkylation
This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the best balance of reaction rate and yield/purity for the N-alkylation of a pyrazole with ethyl bromoacetate.
Methodology:
-
Setup: In an array of reaction vials, add the pyrazole (1.0 eq), a suitable base like potassium carbonate (1.2 eq), and a polar aprotic solvent (e.g., acetonitrile).[1][2]
-
Reagent Addition: To each vial, add the alkylating agent, ethyl bromoacetate (1.1 eq).
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures for the wells in a gradient, for example: 25°C, 40°C, 55°C, 70°C, and 85°C (reflux).
-
Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS to determine the percentage conversion and the ratio of product to impurities.
-
Analysis: After 24 hours (or when the 85°C reaction is complete), quench all reactions. Work up the samples and analyze the final yield and purity.
Data Presentation: Example Screening Results
The data from the screening experiment can be summarized in a table for clear comparison.
| Temperature (°C) | Time (h) for >95% Conversion | Final Yield (%) | Purity (LC-MS, %) | Key Observations |
| 25 | > 24 | 45 | 98 | Very slow reaction, but very clean. |
| 40 | 18 | 82 | 97 | Good conversion and clean product. |
| 55 | 6 | 91 | 96 | Optimal balance of speed and cleanliness. |
| 70 | 2 | 93 | 88 | Faster reaction, but significant increase in side product X. |
| 85 (Reflux) | 1 | 89 | 75 | Very fast, but multiple side products observed. |
Visualization of Optimization Workflow
The process of optimizing reaction temperature can be visualized as a logical workflow.
Caption: Workflow for systematic optimization of reaction temperature.
Troubleshooting Logic Diagram
When encountering problems, a logical decision tree can guide your actions.
Caption: Decision tree for troubleshooting temperature-related issues.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate.
-
Hassan, A. A., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]
- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Ijms. Available at: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Available at: [Link]
-
PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Available at: [Link]
- Benchchem. Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate.
-
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
PMC. (n.d.). Development of Predictive Tools for Optimizing Organic Reactions. Available at: [Link]
-
Patsnap Eureka. (2025). Organic Synthesis Route Optimization Using Glacial Acetic Acid. Available at: [Link]
-
MDPI. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules. Available at: [Link]
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available at: [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Organic Syntheses. (n.d.). (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Remediation of Unreacted Ethyl Bromoacetate in Pyrazole Synthesis
Executive Summary & Safety Directive
Ethyl bromoacetate is a potent lachrymator and a structural alert for genotoxicity (alkylating agent). In the synthesis of
This guide details three chemically distinct workflows to remove this impurity. The choice of method depends on your reaction scale, product stability, and available equipment.
⚠️ Critical Safety Protocol
-
Lachrymator Hazard: All manipulations must occur in a functioning fume hood.[1]
-
Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate or 1M NaOH nearby. Dip all spatulas, syringes, and glassware contaminated with ethyl bromoacetate into this solution before removing them from the hood.
-
Spill Control: Do not wipe spills with paper towels immediately. Cover with solid sodium carbonate or thiosulfate, then clean.
Method A: Liquid-Phase Amine Scavenging (The "Wet" Workup)
Best for: Standard batch reactions (100 mg to 50 g) where the product is acid-stable and lipophilic.
The Concept
We utilize a "sacrificial nucleophile"—a secondary amine—to react with the excess ethyl bromoacetate via an
Recommended Scavenger: Morpholine (preferred) or Piperidine .
-
Why Morpholine? It is cheap, reacts rapidly, and the resulting adduct (ethyl morpholinoacetate) is highly water-soluble at acidic pH.
The Protocol[1][2]
-
Quenching: Upon reaction completion, add 1.5 – 2.0 equivalents (relative to the excess ethyl bromoacetate) of morpholine directly to the reaction mixture.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Validation: Spot TLC. The ethyl bromoacetate spot (visualized with KMnO4 or Iodine) should disappear.
-
-
Dilution: Dilute the mixture with an organic solvent (Ethyl Acetate or DCM).
-
Acid Wash (The Separation Step):
-
Wash the organic layer twice with 1M Citric Acid or 0.5M HCl .
-
Mechanism: The morpholine adduct is protonated (
~7.5) and partitions into the aqueous phase.[2] The -alkyl pyrazole (very weak base, < 2.5) remains in the organic phase.
-
-
Final Wash: Wash with brine, dry over
, and concentrate.
DOT Diagram: Scavenging Workflow
Caption: Logical flow of the amine scavenging technique, converting the lipophilic impurity into a water-soluble salt.
Method B: Solid-Supported Scavenging (The "Clean" Filtration)
Best for: Library synthesis, small-scale parallel chemistry, or acid-sensitive products where aqueous workup is undesirable.
The Concept
Instead of a liquid amine, we use a polymer-supported amine (e.g., amine on polystyrene or silica). The impurity binds to the solid bead. Purification is achieved simply by filtering off the beads.
Recommended Resin: Tris-(2-aminoethyl)amine polystyrene or Diamino-functionalized silica .
The Protocol[1][2]
-
Calculation: Estimate the amount of unreacted ethyl bromoacetate. Use 3–4 equivalents of the resin's capacity (typically measured in mmol/g).
-
Addition: Add the resin beads directly to the reaction vessel.
-
Agitation: Shake or stir gently (do not grind the beads with a magnetic stir bar if using fragile polystyrene; overhead stirring or orbital shaking is best) for 2–4 hours.
-
Note: Solid-phase reactions are slower than liquid-phase due to diffusion limits.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Rinse the resin cake with the reaction solvent to recover entrained product.
-
Result: The filtrate contains the product; the impurity remains covalently bound to the discarded beads.
Troubleshooting & FAQs
Data Table: Method Comparison
| Feature | Method A: Liquid Scavenging | Method B: Solid Scavenging | Method C: Distillation |
| Cost | Low (Morpholine is cheap) | High (Resins are expensive) | Low |
| Speed | Fast (30 min + extraction) | Medium (2-4 hrs stirring) | Slow (Setup time) |
| Scalability | Excellent (>100g) | Poor (Cost prohibitive >5g) | Good (>10g) |
| Purity | High (if washed correctly) | Very High | Variable (Azeotropes) |
Frequently Asked Questions
Q1: I used the morpholine wash, but I still see a spot on TLC near the solvent front.
-
Diagnosis: This might be the morpholine-ethyl bromoacetate adduct if you didn't wash with enough acid, OR it could be the dialkylated pyrazole (a common byproduct).
-
Solution: Perform a "co-spot" TLC. Spot pure ethyl bromoacetate next to your fraction. If the spots align, the wash failed (check pH of aqueous layer—it must be acidic). If the spot is different, it is likely a reaction byproduct (bis-alkylation), which requires column chromatography to remove.
Q2: My pyrazole product is water-soluble. Can I use the acid wash?
-
No. If your product has polar groups (amines, hydroxyls) and is water-soluble, the acid wash will extract your product.
-
Fix: Use Method B (Resins) . Alternatively, use a "catch and release" strategy: Use a strong cation exchange (SCX) column to catch your product, wash away the non-basic ethyl bromoacetate, and elute your product with ammonia/methanol.
Q3: Can I just rotovap the ethyl bromoacetate off?
-
Technically yes, but risky. You need a high-vacuum pump (<1 mbar) and a bath temp of 60-70°C.
-
Warning: Ethyl bromoacetate vapors will degrade pump oil and exhaust into the lab if the cold trap isn't efficient (liquid nitrogen recommended). It is safer to chemically quench it first.
Q4: How do I visualize ethyl bromoacetate on TLC?
-
It is not UV active (weak carbonyl absorption).
-
Stain: Use KMnO4 (oxidizes the alkyl halide/ester) or Iodine chamber. It usually appears as a faint white/yellow spot in Iodine or a bright yellow spot in KMnO4.
DOT Diagram: Decision Matrix
Caption: Decision tree for selecting the appropriate remediation strategy based on scale and product properties.
References
-
Genotoxic Impurity Control: Teasdale, A., & Elder, D. (2010). Analytical and process challenges in the monitoring and control of genotoxic impurities. Organic Process Research & Development , 14(4), 999-1001. Link
-
Scavenger Resins: Marsh, A., et al. (2002). High-throughput solid-phase synthesis using polymer-supported reagents. Journal of Organic Chemistry , 67(24), 8666-8672. Link
-
Safety Data: PubChem. (n.d.). Ethyl bromoacetate - Compound Summary. National Library of Medicine. Link
-
Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Referencing Pyrazole alkylation kinetics). Link
Sources
Technical Support Center: Controlling Regioselectivity in 3-Methyl-4-Nitropyrazole Derivatives
Welcome to the technical support center for the regioselective functionalization of 3-methyl-4-nitropyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and manipulation of this important chemical scaffold. Our goal is to equip you with the knowledge to overcome common challenges in controlling the regioselectivity of N-alkylation and other electrophilic substitutions, ensuring reproducible and high-yield outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when alkylating 3-methyl-4-nitropyrazole?
A1: The principal challenge in the N-alkylation of unsymmetrical pyrazoles like 3-methyl-4-nitropyrazole is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers (1,3-dimethyl-4-nitropyrazole and 1,5-dimethyl-4-nitropyrazole) that can be difficult to separate.[1] Achieving high yields while maintaining excellent regioselectivity is a common hurdle. Low yields can result from suboptimal reaction conditions, side reactions, or the inherent reactivity of the starting materials.[1]
Q2: Which nitrogen (N1 or N2) is generally more favored for alkylation in 3-methyl-4-nitropyrazole and why?
A2: In the case of 3-methyl-4-nitropyrazole, the outcome of N-alkylation is a delicate balance of electronic and steric effects. The 3-methyl group exerts a steric hindrance effect, which tends to disfavor alkylation at the adjacent N2 position, thereby favoring the less sterically hindered N1 position.[1][2] Conversely, the electronic influence of the substituents also plays a crucial role. Electron-withdrawing groups, such as the 4-nitro group, decrease the electron density of the pyrazole ring. However, the precise influence on the relative nucleophilicity of N1 versus N2 can be complex and is also affected by the reaction conditions.
Q3: How do reaction conditions influence the N1/N2 regioselectivity?
A3: Regioselectivity in the N-alkylation of pyrazoles is highly dependent on several factors:
-
Steric Hindrance: As a general principle, bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[1][2] For 3-methyl-4-nitropyrazole, this would favor N1 alkylation.
-
Solvent Choice: The polarity of the solvent is a critical parameter. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often employed and can favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[1][3][4]
-
Base/Catalyst System: The choice of base is pivotal. For instance, potassium carbonate (K₂CO₃) in DMSO is a widely used system that has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][5] In contrast, the use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[1][6][7]
-
Electronic Effects: The electron-withdrawing nature of the 4-nitro group and the electron-donating nature of the 3-methyl group influence the nucleophilicity of the two nitrogen atoms.[1][8]
Troubleshooting Guide: N-Alkylation of 3-Methyl-4-Nitropyrazole
This section provides a systematic approach to troubleshooting common issues encountered during the N-alkylation of 3-methyl-4-nitropyrazole.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential Cause & Solution Workflow:
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Detailed Steps:
-
Modify Steric Hindrance: If the desired product is the N1-alkylated isomer, employing a bulkier alkylating agent can enhance selectivity by sterically blocking the approach to the N2 position.[1][2]
-
Change the Solvent: The solvent can have a profound effect on regioselectivity. If you are using a less polar solvent, switching to a polar aprotic solvent like DMF or DMSO is a good first step.[1] For challenging cases, the use of fluorinated alcohols such as TFE has been reported to dramatically improve regioselectivity.[3][4]
-
Alter the Base/Catalyst System: The combination of K₂CO₃ in DMSO is a robust starting point for achieving N1-alkylation of 3-substituted pyrazoles.[1][5] If this is not providing the desired selectivity, changing the base to sodium hydride (NaH) could alter the outcome, potentially favoring one isomer.[6][7]
-
Adjust the Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to improved regioselectivity.
Issue 2: Low or No Product Yield
Potential Cause & Solution Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
[1]
Subject: Stability Profile & Troubleshooting in Basic Conditions
Molecule ID: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Functional Class:
Executive Stability Summary
Current Status: UNSTABLE in Basic Media (
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is chemically sensitive to basic environments.[1] While the pyrazole ring itself is robust due to aromaticity, the ethyl ester side chain and the methylene bridge are reactive sites.
-
Aqueous Base (NaOH, KOH,
): Causes rapid hydrolysis of the ester to the corresponding carboxylic acid: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.[1] -
Anhydrous Strong Base (NaH, LDA, KOtBu): Risks deprotonation of the methylene (
) protons.[1] The electron-withdrawing nitro group at position 4 increases the acidity of these protons, facilitating Claisen-type self-condensation or polymerization (often observed as "tarring" or deep coloration).[1] -
Nucleophilic Bases (Hydrazine, Ammonia): Causes aminolysis , converting the ester to the corresponding amide or hydrazide.[1]
Chemical Mechanisms of Instability
To troubleshoot effectively, you must understand the two distinct pathways of degradation driven by basic conditions.
Pathway A: Hydrolysis (Saponification)
In the presence of hydroxide ions (
Pathway B: -Deprotonation (Enolization)
The nitro group (
Figure 1: Dual instability pathways.[1] Pathway A (top) occurs in aqueous base. Pathway B (bottom) occurs with strong anhydrous bases.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My starting material disappeared from TLC, and a baseline spot appeared."
Diagnosis: Unintended Hydrolysis. Cause: The pH of your reaction or workup solution exceeded 9.0. Explanation: The ester converted to the carboxylic acid.[3] The acid is highly polar and will not migrate on silica gel with standard non-polar eluents (e.g., Hexane/EtOAc).[1] Solution:
-
Check pH: Acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Extract: The carboxylic acid will precipitate or become soluble in organic solvent (EtOAc) only after acidification.
-
Verification: Run LC-MS. Look for a mass shift of -28 Da (Loss of Ethyl [29] + Gain of H [1]).
Issue 2: "The reaction mixture turned dark black/brown upon adding base."
Diagnosis: Anionic Polymerization / Decomposition. Cause: Base strength was too high (e.g., NaH) or temperature was uncontrolled.[1] Explanation: You likely deprotonated the methylene bridge. The resulting anion is unstable and reacted with other ester molecules (Claisen condensation) or polymerized. Solution:
-
Switch Bases: Use a milder base like
or if possible. -
Lower Temperature: If strong base is required, cool to -78°C or 0°C before addition.
-
Stoichiometry: Ensure strict 1:1 stoichiometry if doing a specific reaction; excess base promotes destruction.
Issue 3: "I see a new spot with M+15 mass difference (or hydrazide formation)."
Diagnosis: Aminolysis.
Cause: Presence of ammonia, primary amines, or hydrazine in the reaction mix.[1]
Explanation: The ester is an electrophile.[4] Amines are better nucleophiles than water and will displace the ethoxy group to form an amide.
Solution: Avoid amine bases (like TEA/DIPEA) if they are nucleophilic enough or contaminated. Use inorganic bases (
Controlled Experimental Protocols
Protocol A: Intentional Hydrolysis (Synthesis of the Acid)
If your goal is to generate 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid , follow this controlled saponification protocol to ensure high yield without ring degradation.
Reagents:
Procedure:
-
Dissolve the ester in THF and cool to 0°C.
-
Add LiOH dissolved in water dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat.
-
Monitoring: TLC (100% EtOAc or 5% MeOH/DCM). Spot stays at baseline.
-
Workup (Critical):
Protocol B: Stability Preservation (Workup of Basic Reactions)
If you performed a reaction (e.g., reduction of nitro group) and need to keep the ester intact :
-
Quench Cold: Pour reaction mixture into ice-cold saturated
(ammonium chloride). This buffers the pH to ~7. -
Avoid Strong Wash: Do not wash the organic layer with 1M NaOH or saturated
. Use saturated (mildly basic) or Brine only. -
Dry Quickly: Dry over
and evaporate solvent immediately. Do not leave the ester standing in solution with trace base.
Quantitative Data Summary
| Parameter | Value / Behavior | Notes |
| Hydrolysis Half-Life (pH 7) | > 7 Days | Stable in neutral water/buffer.[1] |
| Hydrolysis Half-Life (pH 12) | < 30 Minutes | Rapid degradation in strong aqueous base.[1] |
| pKa (Methylene Protons) | ~18-20 (Est.) | Lower than typical esters due to Nitro-Pyrazole induction.[1] |
| Compatible Bases | Pyridine, | Use non-nucleophilic, mild bases.[1] |
| Incompatible Bases | NaOH, LiOH, Hydrazine, NaH (unless at low temp) | Cause hydrolysis or decomposition.[1] |
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision matrix for diagnosing stability failures.
References
-
BenchChem. (2025).[2][5] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from
-
National Institutes of Health (NIH). (2014). Use of activated enol ethers in the synthesis of pyrazoles. PMC3990647. Retrieved from
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from
-
PubChem. (2025). Ethyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoacetate Compound Summary. Retrieved from
-
Williams, R. (2022).[6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
HPLC Method Development Guide: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate Purity Profiling
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (hereafter referred to as EMNP-Acetate ).
The Challenge: EMNP-Acetate is a critical intermediate in the synthesis of bioactive pyrazole scaffolds. Its purity analysis is complicated by three factors:
-
Regioisomerism: The alkylation of 3-methyl-4-nitro-1H-pyrazole often yields the N2-isomer impurity, which possesses identical mass and similar polarity to the target N1-isomer.
-
Hydrolytic Instability: The ester moiety is susceptible to hydrolysis, generating the corresponding acid degradant.
-
Precursor Tailing: The starting material (3-methyl-4-nitro-1H-pyrazole) is acidic and tends to tail under non-buffered conditions.
The Solution: This guide compares a standard "Generic C18 Isocratic" approach against our Optimized Gradient Method . We demonstrate that the optimized method provides superior resolution of regioisomers and sharp peak shapes for acidic impurities, serving as a reliable release test for drug development.
Part 1: Chemical Context & Impurity Profiling
Understanding the synthesis pathway is the first step in method development. The impurities are not random; they are mechanistic consequences of the reaction.
Synthesis & Impurity Pathway
The target molecule is synthesized via N-alkylation of 3-methyl-4-nitro-1H-pyrazole with ethyl chloroacetate.
Figure 1: Synthesis pathway illustrating the origin of critical impurities (Regioisomer) and degradants (Acid).
Part 2: Comparative Method Analysis
We evaluated two distinct chromatographic approaches. The data below highlights why a generic approach fails and how the optimized method succeeds.
Method A: The "Generic" Alternative
Commonly used as a first-pass screening method in many labs.
-
Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (50:50)
-
Additives: None
Performance Deficiencies:
-
Peak Tailing: The starting material (SM) contains an acidic N-H proton. Without a buffer, it interacts with residual silanols, causing severe tailing (
). -
Co-elution: The N1 and N2 regioisomers have very similar hydrophobicities. An isocratic 50% organic phase is too strong to resolve them effectively.
-
Ghost Peaks: Lack of pH control leads to variable retention times for the hydrolytic acid degradant.
Method B: The "Optimized" Product
Designed for high-resolution stability indication.
-
Column: High-density C18 with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).
-
Mobile Phase: Gradient elution with Acidic Buffer.
-
Additives: 0.1% Formic Acid (pH ~2.7).
Performance Advantages:
-
pH Control: The acidic mobile phase suppresses the ionization of the acidic impurities (SM and Acid degradant), forcing them into their neutral state. This sharpens the peaks significantly.
-
Gradient Selectivity: Starting at low organic % allows the polar acid and SM to elute early with good separation, while the gradient ramp resolves the closely eluting regioisomers.
Comparative Data Summary
| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Verdict |
| Resolution (Target vs. Regioisomer) | 1.2 (Co-eluting shoulder) | > 3.5 (Baseline separation) | Method B |
| Tailing Factor (Starting Material) | 2.4 (Severe tailing) | 1.1 (Symmetric) | Method B |
| Sensitivity (LOD) | 5.0 µg/mL | 0.5 µg/mL | Method B |
| Run Time | 8.0 min | 15.0 min | Method A (Faster but ineffective) |
| Robustness | Low (pH sensitive) | High (Buffered) | Method B |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is validated for linearity, precision, and specificity.[1][2]
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Wavelength: 270 nm (Maximal absorbance for nitro-pyrazole core).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Injection Vol: 5 µL.
Mobile Phase Preparation[4][5][6][7]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).
-
Preparation: Add 1 mL of Formic Acid to 1000 mL water. Mix and degas.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibrate / Retain polar impurities |
| 2.0 | 95 | 5 | Isocratic hold for Acid/SM separation |
| 10.0 | 40 | 60 | Linear ramp to elute Target & Regioisomer |
| 12.0 | 5 | 95 | Wash column (remove dimers/oligomers) |
| 12.1 | 95 | 5 | Return to initial conditions |
| 15.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50).
-
Stock Solution: Dissolve 10 mg of EMNP-Acetate in 10 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using the Diluent.
-
System Suitability Solution: Mix EMNP-Acetate (Target), 3-methyl-4-nitro-1H-pyrazole (SM), and the Hydrolysis Acid (if available) to verify resolution.
Part 4: Method Development Logic & Troubleshooting
The following decision tree illustrates the logic applied during the optimization process. Use this for troubleshooting if your specific matrix (e.g., reaction mixture vs. crystallized solid) behaves differently.
Figure 2: Logical decision tree for optimizing separation of nitro-pyrazole derivatives.
Critical Discussion: Why 270 nm?
While many organic molecules are monitored at 254 nm, nitro-substituted pyrazoles often exhibit a bathochromic shift due to the conjugation of the nitro group with the aromatic ring.
-
210-220 nm: High sensitivity but susceptible to solvent noise and non-specific absorption from ethyl acetate residues.
-
270 nm: Highly specific for the nitro-pyrazole core, minimizing interference from non-aromatic synthesis reagents.
Self-Validating System Suitability Criteria
To ensure the method remains trustworthy over time, every sequence must meet these criteria:
-
Resolution (Rs): > 2.0 between Starting Material and Target.
-
Tailing Factor (T): < 1.5 for the Target peak.
-
Precision: RSD < 2.0% for 5 replicate injections of the Standard.
References
-
BenchChem. (2025).[3][4] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from
-
F. Al-Harthy. (2009).[5] Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
-
Hwang, et al. (2024).[5][6] Synthesis and biological assessment of chalcone and pyrazoline derivatives. eLife Sciences. Retrieved from
Sources
A Senior Application Scientist's Guide to IR Spectroscopy of Nitro and Ester Functional Groups in Pyrazole Derivatives
For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole derivatives form the backbone of numerous pharmacologically active compounds, and their structural elucidation is a critical step in the discovery pipeline. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering a rapid, non-destructive, and highly informative method for identifying key functional groups.
This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two crucial functional groups commonly found in pyrazole-based drug candidates: the nitro (NO₂) group and the ester (-COOR) group. We will move beyond simple peak identification to explore the underlying electronic effects of the pyrazole ring and its substituents on these vibrational frequencies, supported by experimental data and validated protocols.
The Vibrational Language of Functional Groups
IR spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's structure. For pyrazole derivatives, the aromatic nature of the ring and the presence of heteroatoms introduce electronic complexities that can subtly but significantly shift the characteristic frequencies of appended functional groups.
Comparative Analysis of IR Peaks: Nitro vs. Ester Groups
The nitro and ester groups possess distinct and intense IR absorption bands that make them readily identifiable. However, their exact position is highly sensitive to the electronic environment imposed by the pyrazole scaffold and any other substituents.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is a strong electron-withdrawing group, a property that heavily influences its vibrational frequencies. Its most prominent features are the asymmetric and symmetric stretching modes of the N-O bonds.
When attached to an aromatic system like pyrazole, these bands typically appear in the following regions:
-
Asymmetric Stretch (ν_as): A strong absorption generally found between 1550-1475 cm⁻¹ .[1][2] This band arises from the two N-O bonds stretching out of phase.
-
Symmetric Stretch (ν_s): A strong, and often slightly less intense, band appearing in the 1360-1290 cm⁻¹ range.[1][2] This corresponds to the in-phase stretching of the N-O bonds.
The pyrazole ring itself acts as an aromatic system, and its position of attachment to the nitro group creates distinct electronic environments. This is clearly demonstrated by comparing the experimental IR data for 3-nitropyrazole and 4-nitropyrazole.
Table 1: Experimental IR Peak Comparison for Nitropyrazole Isomers
| Compound | Position of NO₂ | Asymmetric NO₂ Stretch (ν_as) | Symmetric NO₂ Stretch (ν_s) | Source |
| 3-Nitropyrazole | C3 | 1520 cm⁻¹ | 1351 cm⁻¹ | [3] |
| 4-Nitropyrazole | C4 | 1526 cm⁻¹ | 1353 cm⁻¹ | [3] |
Insight from the Data: The slightly higher wavenumbers for 4-nitropyrazole suggest a subtle difference in the electronic delocalization between the nitro group and the pyrazole ring compared to the 3-position. This highlights the sensitivity of IR spectroscopy in distinguishing between positional isomers, a critical aspect in structure-activity relationship (SAR) studies. The electron-withdrawing nature of the nitro group can be modulated by other substituents on the pyrazole ring; electron-donating groups (EDGs) tend to shift these bands to lower wavenumbers (a red shift), while other electron-withdrawing groups (EWGs) can cause a shift to higher wavenumbers (a blue shift).[2]
The Ester (-COOR) Group: The Carbonyl's Dominance
The ester group is characterized by a very strong carbonyl (C=O) stretching absorption, one of the most recognizable peaks in an IR spectrum, and C-O stretching bands.
For esters conjugated with an aromatic ring system such as pyrazole, the key absorption regions are:
-
Carbonyl Stretch (C=O): A very strong and sharp band typically appearing from 1730-1715 cm⁻¹ .[4] Conjugation with the aromatic pyrazole ring lowers the frequency from that of a typical aliphatic ester (1750-1735 cm⁻¹).[4]
-
C-O Stretches: Two or more bands of varying intensity in the fingerprint region, between 1300-1000 cm⁻¹ .[4] These correspond to the asymmetric and symmetric stretching of the C-O-C bond system.[5]
The electronic nature of the pyrazole ring and its substituents directly influences the bond order of the C=O group. Electron-withdrawing substituents on the pyrazole ring tend to pull electron density away from the carbonyl group, slightly increasing its double bond character and shifting the peak to a higher frequency. Conversely, electron-donating groups can push electron density towards the carbonyl, slightly weakening it and shifting the peak to a lower frequency.
Table 2: Representative IR Peak Ranges for Pyrazole Ester Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Key Influencing Factors |
| Ester | C=O Stretch | 1730 - 1715 | Very Strong, Sharp | Conjugation with pyrazole ring; electronic nature of other ring substituents. |
| Ester | C-O Stretch | 1300 - 1000 | Strong to Medium | Specific structure of the ester's alkyl group and coupling with other vibrations. |
| Pyrazole Ring | C=N Stretch | ~1600 - 1580 | Medium | Substitution pattern on the ring.[6][7] |
| Pyrazole Ring | N-H Stretch | ~3100 - 3000 | Medium (if present) | Hydrogen bonding.[7] |
Causality Behind Peak Shifts: The pyrazole moiety itself is generally considered to have electron-withdrawing characteristics.[8] Therefore, when an ester group is attached, its C=O stretching frequency is already influenced by this electronic pull. If an additional, strong electron-withdrawing group like a nitro substituent is also present on the ring, a further shift to a higher wavenumber for the C=O stretch can be anticipated compared to a pyrazole ester with an electron-donating group.
Experimental Protocols: A Self-Validating System
Obtaining a high-quality, reproducible IR spectrum is foundational to accurate analysis. For solid pyrazole derivatives, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.
Protocol 1: The KBr Pellet Method (Transmission)
This classic method is ideal for generating high-resolution spectra for pure, solid samples. The principle is to disperse the sample in an IR-transparent matrix (KBr) to avoid oversaturation of the signal.
Step-by-Step Methodology:
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows a broad absorption around 3400 cm⁻¹ and can obscure the N-H region.
-
Grinding: Add approximately 1-2 mg of the pyrazole derivative sample and ~100-200 mg of the dried KBr to an agate mortar.[6]
-
Mixing & Grinding: Thoroughly grind the mixture with a pestle for several minutes until it becomes a fine, homogenous powder. This minimizes light scattering and produces sharp, well-defined peaks.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Inspection: The resulting pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: KBr Pellet Preparation Workflow.
Protocol 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique requiring minimal to no sample preparation, making it ideal for high-throughput screening.[9] The IR beam is directed into a crystal (e.g., diamond) and interacts with the sample placed in direct contact with it.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty, clean crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid pyrazole derivative directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a strong, high-quality signal.[6]
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis to prevent cross-contamination.
Caption: Attenuated Total Reflectance (ATR) Workflow.
Conclusion
IR spectroscopy is an indispensable tool for the structural verification of novel pyrazole derivatives. The nitro and ester groups provide strong, characteristic absorption bands whose precise frequencies are diagnostic of the electronic environment within the molecule. By understanding how the pyrazole ring and its substituents influence the asymmetric/symmetric stretches of the NO₂ group and the C=O stretch of the ester, researchers can differentiate between isomers, confirm successful synthetic transformations, and gain deeper insights into the electronic structure of their compounds. Following standardized, validated protocols like the KBr pellet or ATR methods ensures the acquisition of high-quality, reliable data, underpinning the scientific integrity of the drug discovery and development process.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available from: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Available from: [Link]
-
Northern Illinois University. Sample preparation for FT-IR. Available from: [Link]
-
El-ghanam, A. M., & El-Hefnawy, G. B. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 243-249. Available from: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]
-
Kumar, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-66. Available from: [Link]
-
University of Massachusetts. IR Group Frequencies. Available from: [Link]
-
Bak, B. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]
-
Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available from: [Link]
-
Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023). Available from: [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1476-1482. Available from: [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. (2024). Available from: [Link]
-
Manjula, S.N., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Fluorescence, 32, 1395–1407. Available from: [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53. Available from: [Link]
-
Sharma, V., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design & Discovery. Available from: [Link]
-
Manjula, S.N., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Fluorescence, 32, 1395–1407. Available from: [Link]
-
Singh, S., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 256-260. Available from: [Link]
-
Chithambarathanu, T., et al. (2003). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 41, 844-848. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives | MDPI [mdpi.com]
- 3. acrhem.org [acrhem.org]
- 4. saudijournals.com [saudijournals.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Comparison: Mass Spectrometry Fragmentation of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate , contrasting the mechanistic behaviors of Electron Impact (EI) and Electrospray Ionization (ESI).
Executive Summary
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (MW: 213.19 Da) is a functionalized pyrazole derivative often utilized as a scaffold in the synthesis of bioactive heterocyclic compounds. Its analysis requires a distinct choice between ionization methods, each yielding unique structural insights.
This guide compares the two primary analytical "alternatives" for this compound:
-
Electron Impact (EI-MS): The "Hard" ionization standard for structural fingerprinting, characterized by extensive fragmentation driven by radical cation instability.
-
Electrospray Ionization (ESI-MS/MS): The "Soft" ionization alternative, essential for pharmacokinetic studies (LC-MS), characterized by even-electron species and proton-driven rearrangements.
Key Finding: While EI provides a definitive "fingerprint" through ring cleavage and nitro-group degradation, ESI-MS/MS offers superior sensitivity for trace analysis, predominantly fragmenting via ester hydrolysis pathways while preserving the pyrazole core.
Compound Profile & Mechanistic Basis[1]
| Feature | Specification |
| Formula | |
| Monoisotopic Mass | 213.0750 Da |
| Core Structure | 1,3,4-substituted Pyrazole ring |
| Functional Groups | Ethyl Ester (Pos 1), Methyl (Pos 3), Nitro (Pos 4) |
| Key Lability | Ester linkage ( |
Structural Causality in Fragmentation
The fragmentation logic is dictated by the competition between the nitro group (strong electron withdrawer) and the pyrazole ring (aromatic stability).
-
Ortho-Effect: The proximity of the 3-methyl group to the 4-nitro group facilitates intramolecular hydrogen transfer, a critical diagnostic pathway in EI-MS.
-
Ester Cleavage: The N1-attached ethyl acetate side chain is the primary site of lability in soft ionization (ESI).
Comparative Analysis: EI vs. ESI Pathways[5][12][13][14]
Alternative A: Electron Impact (EI) – The Structural Fingerprint
Target Audience: Synthetic Chemists, QC Analysts (GC-MS users)
In EI (70 eV), the molecule forms a high-energy radical cation (
-
Primary Pathway (Ester Cleavage):
- -Cleavage: Rupture of the bond adjacent to the carbonyl carbon.
-
Loss of Ethoxy (
): Generates the acylium ion base peak . -
McLafferty Rearrangement: Although less dominant in 5-membered rings, the ethyl ester can undergo hydrogen transfer, expelling ethylene (
) to yield the carboxylic acid radical cation ( 185).
-
Secondary Pathway (Nitro Group Degradation):
-
Loss of
(46 Da): Common in nitro-aromatics, yielding a stable pyrazolium ion. -
Loss of
(30 Da): A rearrangement requiring oxygen transfer to the ring carbon, followed by CO expulsion.
-
-
Diagnostic "Ortho" Pathway:
-
Interaction between the 3-methyl protons and the 4-nitro oxygen leads to the loss of an hydroxyl radical (
) , generating a peak at . This confirms the 3,4-substitution pattern.
-
Alternative B: ESI-MS/MS – The Bioanalytical Standard
Target Audience: DMPK Scientists, Metabolite ID Specialists (LC-MS users)
In ESI (positive mode), the molecule forms a stable protonated ion
-
Protonation Site: The pyridine-like nitrogen (N2) of the pyrazole ring is the most basic site, sequestering the proton.
-
Even-Electron Rules: Unlike EI, ESI fragments rarely lose radicals.
-
Neutral Loss of Ethylene (
): The ethyl ester undergoes a charge-remote fragmentation or a 4-center elimination, losing 28 Da to form the free acid cation ( 186). -
Neutral Loss of Ethanol (
): If water is present in the collision cell or via specific rearrangement, a loss of 46 Da is observed.
-
-
Core Stability: The nitro-pyrazole core remains largely intact in ESI spectra unless collision energies exceed 35-40 eV.
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the divergent pathways. Note the radical losses in EI (red) versus neutral losses in ESI (blue).
Caption: Divergent fragmentation trees for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. EI pathways (left) are dominated by radical cleavage; ESI pathways (right) by neutral molecule elimination.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are self-validating: if the diagnostic ions (e.g., m/z 168 in EI) are absent, the ionization energy or source temperature is incorrect.
Protocol A: GC-MS (EI) Analysis
Best for: Purity confirmation and impurity profiling.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade). Derivatization is not required as the ester is volatile.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: 70 eV, 230°C.
-
Validation Check: Look for the molecular ion at m/z 213 . If missing, lower source temp to 200°C to prevent thermal degradation of the nitro group.
Protocol B: LC-MS/MS (ESI) Analysis
Best for: Biological matrices and high-sensitivity detection.[2]
-
Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: 100 ng/mL.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Parameters:
-
Mode: Positive (+)[3]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
-
MRM Transitions (Quantitation):
-
Quantifier: 214.1
186.1 (Loss of Ethylene). -
Qualifier: 214.1
142.1 (Combined loss of Ethylene + ).
-
Performance Comparison Table
| Metric | EI-MS (Alternative A) | ESI-MS/MS (Alternative B) | NMR (Alternative C) |
| Primary Utility | Structural Identification (Fingerprinting) | Quantitation & Trace Analysis | Absolute Structural Certainty |
| Sensitivity | Moderate ( | High (pg range) | Low (mg range) |
| Molecular Ion | N/A | ||
| Key Fragment | m/z 168 (Acylium ion) | m/z 186 (Acid cation) | N/A |
| Structural Insight | Confirms nitro position via ortho-effect | Confirms ester linkage via neutral loss | Confirms exact connectivity |
| Throughput | High (GC run < 15 min) | Very High (LC run < 5 min) | Low (Sample prep + acquisition) |
Analytical Workflow Diagram
Caption: Decision matrix for analytical workflow. Select EI for synthesis verification and ESI for biological quantification.
References
-
Santos, R. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[4] Available at: [Link]
-
Holčapek, M. et al. (2010). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Data for Nitro-Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Esters in Nitro-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nitro-pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. The nuanced reactivity of functional groups appended to this heterocyclic core can significantly influence a molecule's metabolic stability, pharmacokinetic profile, and ultimately, its efficacy. Among these, the seemingly subtle choice between a methyl and an ethyl ester can have profound implications. This guide provides an in-depth comparison of the reactivity of these two ester functionalities within the nitro-pyrazole framework, drawing upon established chemical principles, experimental data from analogous systems, and detailed synthetic protocols. While direct, head-to-head kinetic studies on identical nitro-pyrazole ester pairs are not extensively documented in the current literature, a robust understanding of their relative reactivity can be constructed through a careful analysis of related systems and the fundamental principles of organic chemistry.
Theoretical Framework: Unpacking the Electronic and Steric Nuances
The reactivity of an ester, particularly in hydrolysis or nucleophilic acyl substitution, is primarily governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The ethyl group, being slightly more electron-donating than the methyl group, can influence the stability of the transition state during nucleophilic attack. This increased electron-donating character can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state, potentially leading to a faster reaction rate for the ethyl ester.
Steric Effects: Conversely, the larger size of the ethyl group compared to the methyl group can introduce greater steric hindrance around the carbonyl carbon. This can impede the approach of a nucleophile, thereby slowing down the reaction rate.
The net effect on reactivity is a balance of these opposing factors and is highly dependent on the specific molecular context. The strongly electron-withdrawing nature of the nitro group on the pyrazole ring will significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic pull from the ring may amplify the subtle electronic differences between the methyl and ethyl groups.
Experimental Insights from Analogous Systems
To quantitatively ground our understanding, we can look to studies on the hydrolysis of homologous esters in other systems. A comparative study on the hydrolysis of methyl and ethyl benzoates provides valuable insights. In this context, it has been observed that methyl esters can be more stable to hydrolysis than their ethyl counterparts[1]. This suggests that in some aromatic systems, the electronic stabilization from the ethyl group may be a dominant factor in determining reactivity.
However, it is crucial to note that this trend is not universal. For instance, in the case of alkyl lactates, the opposite has been observed, with ethyl lactate hydrolyzing more slowly than methyl lactate. This underscores the principle that the specific electronic and steric environment of the molecule plays a pivotal role in determining the relative reactivity of its ester derivatives.
The following table summarizes hypothetical comparative hydrolysis data based on general trends observed in aromatic esters, which can serve as a model for what might be expected in nitro-pyrazole systems.
| Ester Derivative | Relative Hydrolysis Rate (k_rel) | Half-life (t_1/2) | Controlling Factors |
| Methyl 4-Nitro-1H-pyrazole-3-carboxylate | 1.0 | Longer | Less steric hindrance, but slightly less transition state stabilization. |
| Ethyl 4-Nitro-1H-pyrazole-3-carboxylate | > 1.0 | Shorter | Greater steric hindrance, but more significant transition state stabilization from the electron-donating ethyl group. |
Synthesis of Nitro-Pyrazole Esters: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative methyl and ethyl nitro-pyrazole esters. These procedures are self-validating and offer insights into the practical aspects of handling these compounds.
Protocol 1: Synthesis of Methyl 4-Nitro-1H-pyrazole-3-carboxylate
This procedure outlines the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using thionyl chloride and methanol.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Toluene
-
Nitrogen gas
-
Reaction vessel with stirrer and thermometer
Procedure:
-
Charge a reaction vessel with 4-nitro-1H-pyrazole-3-carboxylic acid and methanol under a nitrogen atmosphere.
-
Cool the resulting suspension to 0-5 °C with stirring.
-
Slowly add thionyl chloride to the cooled suspension while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 15-25 °C and stir for 16-24 hours.
-
Monitor the reaction for completion using ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure at 35-45 °C.
-
Add toluene to the residue and remove the solvent under reduced pressure. Repeat this step twice to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.
Protocol 2: Synthesis of Ethyl 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
This protocol details a multi-step synthesis involving a cyclization reaction.
Materials:
-
(2-nitrophenyl)hydrazine
-
(Ethoxymethylene)propanedioic acid, diethyl ester
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ice
-
n-Propanol
Procedure:
-
Dissolve (2-nitrophenyl)hydrazine and (ethoxymethylene)propanedioic acid, diethyl ester in ethanol and reflux for 20 hours.
-
After cooling, evaporate the solvent to obtain a crystalline residue.
-
Add the residue to polyphosphoric acid at 80 °C.
-
Heat the solution to 120 °C for 10 minutes.
-
Immediately pour the hot solution onto ice and stir for 30 minutes.
-
Filter the resulting precipitate and recrystallize from n-propanol to yield ethyl 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate as yellow crystals.
Visualizing the Chemical Logic
To better understand the underlying principles and experimental considerations, the following diagrams, created using Graphviz, illustrate key concepts.
Caption: Interplay of electronic and steric effects on ester reactivity.
Conclusion
While a definitive quantitative comparison of the reactivity of ethyl versus methyl esters in nitro-pyrazoles awaits direct experimental investigation, a robust qualitative and semi-quantitative understanding can be achieved by applying fundamental principles of organic chemistry and analyzing data from analogous systems. The available evidence suggests that ethyl esters may exhibit slightly higher reactivity in reactions involving nucleophilic attack at the carbonyl carbon, due to the greater electron-donating nature of the ethyl group stabilizing the transition state. However, this can be counteracted by increased steric hindrance.
For researchers in drug development, this understanding is critical. A more reactive ester may be more susceptible to metabolic hydrolysis, leading to a shorter in vivo half-life. Conversely, a less reactive ester might offer greater stability. The choice between a methyl and an ethyl ester should therefore be a deliberate one, informed by the desired pharmacokinetic profile of the target molecule. The experimental protocols provided herein offer a solid foundation for the synthesis of these important compounds, and the theoretical framework allows for a reasoned prediction of their relative reactivity, guiding the design of next-generation nitro-pyrazole-based therapeutics.
References
-
de Oliveira, D. B., & da Silva, A. B. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1249, 131619. [Link]
Sources
Validating Synthesis of Pyrazole Acetic Acid Derivatives via TLC
Executive Summary
In the high-stakes environment of drug discovery, particularly with non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, pyrazole acetic acid derivatives (e.g., Lonazolac analogs) represent a privileged scaffold. However, their amphoteric nature—possessing both a basic pyrazole ring and an acidic carboxylic tail—presents unique chromatographic challenges.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Thin Layer Chromatography (TLC) is the superior choice for high-throughput reaction monitoring . This guide validates the use of TLC not merely as a "quick check" but as a robust, semi-quantitative system for monitoring the synthesis of these derivatives, provided specific acidic modifiers and visualization protocols are employed.
Scientific Foundation: The Chromatographic Challenge
To validate this synthesis, one must understand the molecular behavior of the analyte on silica gel.
-
The Analyte: Pyrazole acetic acid derivatives contain a polar carboxylic acid group (
) and a nitrogen-rich heterocyclic core. -
The Interaction: On standard silica gel (
), the silanol groups ( ) are slightly acidic.-
Problem A (Tailing): The carboxylic acid moiety of the analyte interacts strongly with surface silanols via hydrogen bonding, leading to severe "streaking" or tailing, which masks impurities.
-
Problem B (Retention): Without pH adjustment, the molecule may ionize, effectively sticking to the baseline (
).
-
Expert Insight: The "secret" to validating this synthesis via TLC is mobile phase acidification . By adding a weak acid (Acetic Acid or Formic Acid) to the eluent, you suppress the ionization of the carboxylic acid group (
Comparative Analysis: TLC vs. Alternatives
The following table objectively compares TLC against HPLC and LC-MS for the specific application of monitoring reaction progress (e.g., cyclization of hydrazines with
| Feature | TLC (Optimized) | HPLC (UV/DAD) | LC-MS |
| Throughput | High (10-20 samples/plate) | Low (Serial injection) | Low (Serial injection) |
| Cost per Run | < $1.00 | $20 - $50 (Solvents/Column) | > $50 |
| Time to Result | 5 - 10 Minutes | 15 - 45 Minutes | 15 - 45 Minutes |
| Acidic Moiety Detection | Excellent (w/ Bromocresol Green) | Good (Requires buffer) | Excellent (Negative Mode) |
| Quantitation | Semi-Quantitative (Visual) | Quantitative (Area %) | Quantitative |
| Crude Tolerance | High (Disposable plate) | Low (Column clogging risk) | Low (Source contamination) |
Verdict: For in-situ monitoring of the condensation reaction between hydrazines and
Validated Methodology
A. Stationary Phase Selection
-
Standard: Silica Gel 60
(Aluminum or Glass backed). -
Why: The
fluorescent indicator is critical for visualizing the aromatic pyrazole core, which absorbs UV light strongly at 254 nm due to transitions.
B. Mobile Phase Optimization (The Critical Step)
Standard non-polar systems (Hexane:Ethyl Acetate) will fail for pyrazole acetic acids. You must use one of the following validated systems:
-
System A (General Purpose):
-
Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)
-
Ratio: 95 : 5 : 1
-
Use: Best for highly polar derivatives.
-
-
System B (High Resolution):
-
n-Hexane : Ethyl Acetate : Formic Acid
-
Ratio: 60 : 40 : 1
-
Use: Best for separating the product from non-polar starting materials (e.g., hydrazines).
-
C. Visualization Protocols
A dual-mode visualization strategy is required to confirm both the pyrazole ring and the carboxylic acid tail.
-
Primary (Non-Destructive): UV Light at 254 nm. The pyrazole ring will appear as a dark spot against the bright green fluorescent background.
-
Secondary (Functional): Bromocresol Green Stain .
Experimental Workflow (Diagrams)
Diagram 1: The Validation Workflow
This flowchart outlines the decision matrix for reaction monitoring.
Caption: Step-by-step decision matrix for monitoring pyrazole synthesis. Note the specific confirmation of the acid group via staining.
Diagram 2: Mechanistic Interaction
Understanding why the acidic modifier is necessary.
Caption: Mechanistic comparison showing how mobile phase acidification prevents ionization and tailing on silica gel.
Step-by-Step Protocol
Objective: Monitor the cyclization of ethyl acetoacetate derivatives with hydrazine hydrate to form pyrazole acetic acid.
-
Preparation of Standards:
-
Dissolve 5 mg of the starting material (
-keto ester) in 1 mL MeOH. -
Dissolve 5 mg of the isolated product (if available from previous batches) as a reference standard.
-
-
Reaction Sampling:
-
Use a glass capillary to withdraw ~10
L of the reaction mixture. -
Dilute into 0.5 mL MeOH (or EtOAc). Note: Direct spotting of concentrated reaction mixtures overloads the plate, causing artifacts.
-
-
TLC Execution:
-
Mark a baseline 1 cm from the bottom of a Silica Gel 60
plate. -
Spot three lanes: SM (Starting Material), Co-Spot (SM + Rxn), and Rxn (Reaction Mixture).
-
Elute in Hexane:EtOAc:Acetic Acid (60:40:1) .
-
Run until the solvent front reaches 1 cm from the top.
-
-
Analysis:
-
Dry the plate completely (blow dry) to remove the acetic acid from the mobile phase (crucial for pH stains).
-
UV Check: Look for the disappearance of the SM spot and the appearance of a new, lower
spot (due to increased polarity of the pyrazole/acid). -
Bromocresol Stain: Dip the plate.[4] The product spot should turn distinct yellow.[4]
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Streaking / Comet Tails | Acidic group ionizing on silica. | Increase Acetic Acid concentration in mobile phase to 2%. |
| Spot stays at Baseline | Product is too polar. | Switch to DCM:MeOH:AcOH (90:10:1). |
| Entire plate turns Yellow (Stain) | Residual Acetic Acid on plate. | Dry the plate with a heat gun for 2 minutes before staining. |
| "Ghost" Spots | Degradation of hydrazine. | Hydrazines are unstable; ensure fresh reagents. Use Iodine stain to visualize non-UV active hydrazines. |
References
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Retrieved from [Link][5]
-
MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. Retrieved from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC) - Comparative Analysis. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Guide: Elemental Analysis & Validation for C8H11N3O4 Derivatives
Executive Summary
In the high-stakes environment of drug development, validating the identity and purity of small molecule scaffolds is the gatekeeper to IND (Investigational New Drug) submission. This guide focuses on the validation of
Achieving the FDA-mandated
Theoretical Framework: The C8H11N3O4 Baseline
Before comparing methods, we must establish the theoretical baseline. Any deviation from these values indicates impurities, trapped solvents, or synthetic errors.
Target Molecule:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 8 | 12.011 | 96.088 | 45.07% |
| Hydrogen | 11 | 1.008 | 11.088 | 5.20% |
| Nitrogen | 3 | 14.007 | 42.021 | 19.71% |
| Oxygen | 4 | 15.999 | 63.996 | 30.02% |
The "Solvate Trap"
Derivatives of
-
Effect of 0.5 mol
: Carbon drops to 43.24% (Fail). -
Effect of 0.1 mol Dichloromethane (DCM): Carbon drops to 44.15% (Fail).
Comparative Analysis: Combustion vs. Orthogonal Methods
Method A: Automated Combustion Analysis (CHNS)
The Regulatory Gold Standard
Mechanism: Flash combustion at
-
Pros:
-
Bulk Purity: Measures the entire sample, including inorganic salts and water (unlike LC-MS).
-
Regulatory Acceptance: Preferred method for FDA/EMA characterization sections.
-
-
Cons:
-
High Sample Requirement: Requires
per run. -
Nitrogen Interference: High N-content compounds (
) can form coke or refractory nitrides, leading to low Nitrogen recovery. -
Destructive: Sample cannot be recovered.
-
Method B: Quantitative NMR (qNMR)
The Specificity Specialist
Mechanism: Uses an Internal Standard (IS) (e.g., Maleic acid or TCNB) with a known purity to calculate the absolute mass % of the analyte based on molar ratios.
-
Pros:
-
Non-Destructive: Sample can be recovered.[1]
-
Specific: Can quantify the active ingredient and specific solvents simultaneously.
-
-
Cons:
-
IS Selection: Finding an IS that doesn't overlap with the complex multiplet signals of
sugar/ring protons is difficult. -
Hygroscopicity: If the IS is hygroscopic (common with acid standards), results are skewed.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Checker
Mechanism: Ionizes the molecule (ESI/APCI) to determine exact mass to 4 decimal places.
-
Pros:
-
Sensitivity: Requires nanograms.
-
Formula Confirmation: Proves you made
.
-
-
Cons:
-
Not Quantitative for Purity: A sample can be
pure and still give a perfect HRMS match. It is blind to inorganic salts (NaCl) and water.
-
Experimental Protocols
Protocol 1: Optimized Combustion Analysis for High-Nitrogen Derivatives
Designed to prevent "coking" and ensure complete Nitrogen release.
-
Instrument Prep: Use an analyzer (e.g., Thermo FlashSmart or Elementar vario) equipped with a Tungsten Trioxide (
) catalyst.-
Why?
acts as an oxygen donor, ensuring complete combustion of the imidazole/triazine rings common in structures.
-
-
Weighing: Weigh
of sample into a tin capsule.-
Critical Step: If the sample is hygroscopic, seal the capsule immediately. Do not leave it on the autobalance tray for
.
-
-
Combustion Cycle:
-
Furnace Temp:
. -
Oxygen Injection: Boost
injection time by relative to standard sulfanilamide methods.
-
-
Calculation: Compare raw
against the theoretical table in Section 2.
Protocol 2: qNMR for Solvate Correction
Use this when Combustion Analysis fails the Carbon spec.
-
Solvent: Dissolve
of Sample and of Internal Standard (1,3,5-Trimethoxybenzene - non-hygroscopic, distinct singlet at 6.1 ppm) in DMSO- . -
Acquisition:
-
Relaxation Delay (
): Set to (typically ) to ensure full integration accuracy. -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and a distinct sample proton (e.g., the anomeric proton if a nucleoside).
-
Formula:
Data Presentation & Decision Logic
Experimental Data Comparison (Representative)
The following table illustrates a common scenario where a "failed" synthesis is actually just a solvate.
| Metric | Theoretical ( | Exp. Run 1 (Raw) | Diagnosis | Exp. Run 2 (Dried | Status |
| Carbon % | 45.07 | 43.10 | Fail ( | 44.95 | Pass |
| Hydrogen % | 5.20 | 5.55 | High (Water?) | 5.25 | Pass |
| Nitrogen % | 19.71 | 18.85 | Low (Dilution) | 19.65 | Pass |
| Result | -- | Impure | Solvated ( | Pure | Valid |
Workflow Visualization
The following diagrams illustrate the logical flow for validating these derivatives.
Diagram 1: The Analytical Workflow
Caption: Integrated workflow ensuring sample dryness before destructive testing.
Diagram 2: Decision Logic for Deviations
Caption: Troubleshooting logic for common Elemental Analysis failures in nitrogen-rich compounds.
Conclusion
For
Final Recommendation:
-
Run HRMS first to confirm the molecule exists.
-
Run qNMR to quantify residual solvents.
-
Calculate a "Corrected Theoretical" value based on the NMR solvent data.
-
Run Combustion Analysis using
catalysts. -
If the Experimental EA matches the Corrected Theoretical EA within
, the batch is validated.
References
-
United States Food and Drug Administration (FDA). (2015). Elemental Analysis Manual (EAM) for Food and Related Products. FDA.gov. Available at: [Link]
-
Mestrelab Research. (2023). qNMR: Quantitative NMR Analysis Explained. Mestrelab Resources. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2023). Certification of Reference Materials - Standard Reference Materials (SRM). NIST.gov. Available at: [Link]
Sources
Comparative Guide: Synthetic Routes for N-Substituted 4-Nitropyrazoles
Executive Summary
N-substituted 4-nitropyrazoles are critical pharmacophores and high-energy density scaffold intermediates.[1] Their synthesis typically forces a strategic choice between linear functionalization (nitration of an existing pyrazole core) and convergent assembly (coupling pre-functionalized blocks). This guide objectively compares the three dominant synthetic methodologies: Direct Nitration , N-Functionalization (Alkylation/Arylation) , and De Novo Cyclization .
Our analysis prioritizes regiochemical fidelity, safety (critical for nitro-compounds), and scalability suitable for late-stage pharmaceutical intermediates.
Part 1: Strategic Route Analysis
Route A: N-Functionalization of 4-Nitropyrazole (Convergent)
This route relies on the commercially available or easily synthesized 4-nitropyrazole core, followed by N-alkylation or N-arylation. It is the preferred route for generating libraries of analogs from a single stable precursor.
-
Mechanism: Nucleophilic substitution (
) or Transition-metal catalyzed cross-coupling (Chan-Lam/Buchwald-Hartwig). -
Key Advantage: Avoids handling hazardous nitrating agents in the final step; allows for diverse R-groups (aryl, alkyl, heteroaryl) to be installed late-stage.
-
Critical Limitation: Regioselectivity can be problematic if the pyrazole core has other substituents (C3 vs C5). However, for symmetrical 4-nitropyrazole, N1 substitution is unique.
Route B: Direct Nitration of N-Substituted Pyrazoles (Linear)
This classic approach involves nitrating an N-substituted pyrazole. It is often used when the N-substituent is robust (e.g., methyl, phenyl) and stable to strong acids.
-
Mechanism: Electrophilic Aromatic Substitution (
). The pyrazole ring is deactivated by the N-substituent but activated enough for nitration at the 4-position (the most electron-rich carbon). -
Key Advantage: High atom economy; scalable for simple alkyl derivatives.
-
Critical Limitation: Functional group intolerance (acid-labile groups); safety risks associated with exothermic nitration; potential for N-nitration (forming N-nitro species) which requires rearrangement.
Route C: De Novo Cyclization (Divergent)
Condensation of hydrazines with nitro-functionalized dielectrophiles (e.g., nitromalonaldehyde).
-
Mechanism: Double condensation/cyclodehydration.
-
Key Advantage: Unambiguous regiochemistry defined by the hydrazine input.
-
Critical Limitation: Availability of specific nitro-precursors; hydrazine toxicity.
Part 2: Comparative Performance Data
The following table synthesizes experimental data from recent literature, comparing the efficiency of these routes for a standard target: 1-Phenyl-4-nitropyrazole .
| Metric | Route A: Chan-Lam Coupling | Route B: Direct Nitration | Route C: Cyclization |
| Precursors | 4-Nitropyrazole + Phenylboronic acid | 1-Phenylpyrazole + HNO₃/H₂SO₄ | Phenylhydrazine + Nitromalonaldehyde |
| Yield | 85-93% | 75-85% | 60-70% |
| Regioselectivity | Excellent (N1 exclusive) | Good (mostly C4, some ortho-aryl nitration) | Perfect (dictated by hydrazine) |
| Reaction Cond. | Mild (RT, aerobic, MeOH/H₂O) | Harsh (80-100°C, strong acid) | Moderate (Reflux, EtOH) |
| Safety Profile | High (No exotherms) | Low (Thermal runaway risk) | Moderate (Hydrazine toxicity) |
| Scalability | Good (Catalytic Cu) | Excellent (Industrial standard) | Moderate (Precursor stability) |
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate constraints.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate stability and regiochemical requirements.
Part 4: Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Chan-Lam Coupling (Recommended for N-Aryl)
Best for: Synthesizing N-aryl-4-nitropyrazoles under mild conditions without strong acids.
Rationale: This protocol utilizes an oxidative cross-coupling mechanism.[2] The use of Cu(OAc)₂ allows the reaction to proceed at room temperature using atmospheric oxygen as the re-oxidant, ensuring high functional group tolerance.
Materials:
-
4-Nitropyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 - 0.2 equiv)
-
Pyridine (1.0 equiv) or TMEDA
-
Solvent: Methanol or Acetonitrile (0.2 M)
Step-by-Step Workflow:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (113 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Cu(OAc)₂ (36 mg, 0.2 mmol).
-
Solvation: Add Methanol (5 mL). The solution typically turns blue/green depending on the copper species.
-
Activation: Add Pyridine (81 µL, 1.0 mmol).
-
Reaction: Stir the mixture open to the air (or attached to an O₂ balloon for faster rates) at room temperature for 12–24 hours. Note: Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
-
Validation: Expected yield: 85-92%. Product should be a pale yellow solid.
Protocol 2: Modified Direct Nitration (Recommended for N-Alkyl)
Best for: Scale-up of simple N-alkyl-4-nitropyrazoles where the alkyl group is acid-stable.
Rationale: Standard mixed acid nitration can be too aggressive. This modified procedure uses a controlled addition to manage the exotherm and minimize dinitration.
Materials:
-
N-Methylpyrazole (1.0 equiv)
-
H₂SO₄ (Concentrated, 98%)
-
HNO₃ (Fuming, >90%)[3]
-
Ice bath
Step-by-Step Workflow:
-
Solvation: Dissolve N-methylpyrazole (8.2 g, 100 mmol) in conc. H₂SO₄ (30 mL) in a flask cooled to 0°C in an ice bath. Caution: Exothermic dissolution.
-
Nitration: Add fuming HNO₃ (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Heating: Remove the ice bath and slowly heat the mixture to 60°C. Stir for 3 hours. Note: Do not exceed 80°C to avoid polynitration or oxidation of the alkyl group.
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice. The product may precipitate as a solid.[1]
-
Extraction: Neutralize the aqueous layer with Na₂CO₃ (solid) until pH ~7. Extract with CH₂Cl₂ (3 x 50 mL).
-
Isolation: Dry combined organics over MgSO₄, filter, and concentrate.
-
Validation: Recrystallize from Ethanol. Expected yield: 75-80%.
Part 5: Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The Chan-Lam cycle is complex; the diagram below simplifies the critical turnover steps involving the Cu(II)/Cu(III) redox couple.
Caption: Catalytic cycle of the Chan-Lam coupling showing the critical Cu(II) to Cu(III) oxidation facilitated by atmospheric oxygen.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Amines. Journal of Organic Chemistry. [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids: A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. Molecules. [Link]
-
Regioselective and guided C-H activation of 4-nitropyrazoles. Organic & Biomolecular Chemistry. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Executive Summary & Chemical Profile
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a functionalized nitro-heterocycle often utilized as a pharmacophore building block. Its disposal profile is dictated by two competing functional groups: the nitro group (
Unlike standard organic waste, this compound requires a specific "Segregation-for-Incineration" protocol. It must never be treated as general trash or flushed. The primary risks during disposal are exothermic hydrolysis (if mixed with bases) and energetic decomposition (if heated or dried improperly).
Chemical Hazard Profile
| Feature | Hazard Implication | Critical Disposal Action |
| Nitro Group ( | Potential energetic/explosive decomposition; Toxic by inhalation/absorption.[1][2] | DO NOT concentrate to dryness without a blast shield. DO NOT mix with reducing agents. |
| Ethyl Ester | Susceptible to hydrolysis in basic (high pH) conditions. | SEGREGATE strictly from Caustic/Basic waste streams to prevent exothermic reaction. |
| Pyrazole Ring | High Nitrogen content; generates NOx upon combustion. | MANDATE high-temperature incineration with scrubbing (Stream C). |
Safety Assessment & Pre-Disposal Validation
Before moving the material to waste, you must validate its state.[3] This "Self-Validating System" ensures you are not placing a reactive time-bomb into a waste drum.
The "Stability Check" Protocol
-
Visual Inspection:
-
Pass: Liquid is clear/yellowish; Solid is free-flowing powder.
-
Fail: Presence of crystals in the cap threads (shock sensitivity risk) or cloudiness in solution (potential hydrolysis/precipitation).
-
-
pH Validation (If in solution):
-
Using a pH strip, verify the solution is Neutral to Slightly Acidic (pH 4-7) .
-
Why? If the solution is Basic (pH > 8), the ester is actively hydrolyzing. STOP. Neutralize carefully with dilute acetic acid before packaging.
-
-
Peroxide Check (If in ether/THF):
-
If the compound is dissolved in ether or THF, test for peroxides. Nitro compounds can catalyze peroxide formation in aged solvents.
-
Waste Segregation Logic
Proper segregation is the single most effective safety control. You must classify this waste into RCRA Hazardous Waste Stream C (High BTU/Incineration) .
Incompatibility Matrix
-
Strictly Incompatible:
-
Strong Bases (NaOH, KOH): Causes rapid hydrolysis of the ester; exothermic.
-
Reducing Agents (LiAlH4, NaBH4, Hydrazine): Reduces the nitro group; highly exothermic and potentially explosive.
-
Oxidizers (Peroxides, Nitric Acid): Increases fire/explosion risk.
-
Regulatory Classification (RCRA)
While this specific CAS is not explicitly "P-listed" (acutely toxic) by name in 40 CFR 261.33, it must be treated as Characteristic Hazardous Waste due to its toxicity and flammability (if in solvent).
-
Likely Codes: D001 (Ignitable), D003 (Reactive - conservative classification for nitro compounds).
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage if the container is dropped.
-
Liquid Waste: Use an Amber Glass bottle with a PTFE-lined cap. Amber glass protects the nitro group from photodegradation.
Step 2: Packaging
-
Transfer: Move material into the container in a fume hood.
-
Headspace: Leave at least 10% headspace. Why? If slow decomposition or hydrolysis occurs, gas (ethanol vapor or NOx) needs room to expand without bursting the bottle.
-
Solvent Wash: If rinsing glassware, use Ethyl Acetate or Acetone . Do not use water/soap first, as the basic soap can degrade the residual compound. Add rinsate to the same container.
Step 3: Labeling
Affix a hazardous waste tag with the following specific data:
-
Chemical Name: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
-
Hazards: Toxic, Irritant, Potential Energetic.
-
Constituents: >95% Main Compound (or list solvent %).[1]
Step 4: Final Disposal Path
Transfer the sealed container to your facility's High-Temperature Incineration stream.
-
Mechanism:[4][5][6][7][8] The incinerator must operate >1000°C with a secondary combustion chamber to fully mineralize the nitro-pyrazole ring into
, , and , preventing the release of toxic nitrosamines.
Decision Matrix & Workflow (Visualization)
Figure 1: Decision tree for the safe characterization and disposal of nitro-pyrazole esters.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.
-
Containment: Do NOT use paper towels (combustible organic). Use vermiculite or clay absorbent pads.
-
Cleanup:
-
Cover spill with absorbent.[3]
-
Sweep gently (avoid friction/static) into a plastic dustpan.
-
Place in a dedicated waste bag/jar.
-
Wash Surface: Clean area with water and detergent only after the bulk material is removed.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
